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  • Product: 1,2-Dipalmitoyl-3-glucosylglycerol
  • CAS: 29781-76-8

Core Science & Biosynthesis

Foundational

Thermotropic Phase Behavior of 1,2-Dipalmitoyl-3-glucosylglycerol: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic properties of synthetic and natural glycolipids is a cornerstone of modern membrane biophysics and liposomal drug delivery design. 1,2-Dipalmitoyl-3-glucosylglycerol (DPG...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic properties of synthetic and natural glycolipids is a cornerstone of modern membrane biophysics and liposomal drug delivery design. 1,2-Dipalmitoyl-3-glucosylglycerol (DPGlcG), a diacylglycerol linked to a glucose headgroup, serves as a critical model for elucidating how uncharged, hydrogen-bonding headgroups influence membrane fluidity.

The phase transition temperature ( Tm​ )—the point at which the lipid bilayer melts from a rigid, highly ordered gel phase ( Lβ​ ) to a fluid liquid-crystalline phase ( Lα​ )—is highly sensitive to the stereochemistry of the lipid. For DPGlcG, the Tm​ is approximately 45°C for the β -anomer and 43°C for the α -anomer . This whitepaper explores the causality behind these values, the structural determinants of glycolipid thermodynamics, and the self-validating experimental protocols required to measure them accurately.

Mechanistic Determinants of Phase Transition (Causality)

The Tm​ of DPGlcG is notably higher than that of its zwitterionic phospholipid counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, Tm​ = 41.4°C). As an Application Scientist, it is vital to understand why this shift occurs rather than merely recording the data.

Intermolecular Hydrogen Bonding

Unlike the bulky, hydrated phosphocholine group of DPPC, the uncharged glucopyranosyl headgroup of DPGlcG acts as both a donor and acceptor for extensive intermolecular hydrogen bonding. This strong headgroup-water and headgroup-headgroup interaction creates a highly cohesive interfacial network. To induce chain melting, thermal energy must first overcome this robust hydrogen-bonded lattice before it can disrupt the van der Waals forces between the palmitoyl chains[1].

Stereochemical Packing (α vs. β Anomers)

The anomeric linkage of the glucose moiety dictates the lateral packing density of the lipid. In the expanded state, the α -anomers (di-16:0- α -GlcDAG) are less tightly packed than the β -anomers (di-16:0- β -GlcDAG). This looser packing in the α -anomer translates to a slightly larger area per molecule and a correspondingly lower chain-melting transition temperature (~43°C vs ~45°C)[2].

Mechanistic pathway of the thermotropic gel-to-liquid crystalline transition.

Experimental Methodologies for Tm​ Determination

To ensure scientific trustworthiness, the determination of Tm​ must rely on self-validating, orthogonal systems. We utilize Differential Scanning Calorimetry (DSC) for bulk thermodynamic properties and Langmuir Monolayer Isotherms to validate interfacial packing behaviors.

Protocol A: Differential Scanning Calorimetry (DSC) Workflow

Causality of Design: DSC measures the excess heat capacity of the lipid dispersion as a function of temperature. The critical step here is the annealing process; without it, metastable phases and multilamellar artifacts will skew the Tm​ and enthalpy ( ΔH ) readings.

  • Sample Preparation: Weigh 2.0 mg of highly purified DPGlcG powder into a sterile microcentrifuge tube.

  • Hydration: Suspend the lipid in a defined buffer (e.g., 10 mM PIPES, 150 mM NaCl, pH 7.4) to achieve a concentration of 1 mg/mL. Note: Hydration modulates the transition entropy[1].

  • Annealing (Self-Validation Step): Vortex the suspension vigorously for 5 minutes at 60°C (well above the expected Tm​ ). Subject the sample to 5 consecutive freeze-thaw cycles (liquid nitrogen to 60°C water bath). This ensures complete hydration and uniform vesicle formation, eliminating thermal history artifacts.

  • Loading: Transfer 20 µL of the lipid suspension into a standard aluminum DSC pan and seal hermetically. Prepare a reference pan containing the exact same buffer to subtract baseline heat capacity.

  • Thermal Scanning: Equilibrate the calorimeter at 10°C. Perform heating and cooling scans at a controlled rate of 1.0°C/min from 10°C to 70°C.

  • Data Extraction: Extract the Tm​ from the peak maximum of the endothermic transition. Integrate the peak area to determine the calorimetric enthalpy ( ΔH )[3].

Protocol B: Langmuir Monolayer Compression

Causality of Design: Monolayer studies provide a 2D analog to the bilayer, allowing direct measurement of the area per molecule and the initial compressional phase transition pressure ( πt​ ), confirming the packing density differences between anomers.

  • Spreading: Dissolve DPGlcG in a chloroform/methanol mixture (9:1 v/v) to a precise concentration of 1 mM.

  • Application: Carefully deposit 15 µL of the lipid solution dropwise onto the surface of a purified water subphase (18.2 MΩ·cm) in a thoroughly cleaned Langmuir trough.

  • Equilibration: Allow 15 minutes for complete solvent evaporation to prevent solvent-induced plasticization of the monolayer.

  • Compression: Compress the barriers at a constant, slow rate of 2-5 Ų/molecule/min while monitoring surface pressure ( π ) via a calibrated Wilhelmy plate.

  • Validation: Analyze the isotherm. The transition from the liquid-expanded to the liquid-condensed phase is marked by a distinct plateau. The β -anomer will validate its higher Tm​ by demonstrating a tighter limiting area compared to the α -anomer[2].

Workflow for thermodynamic characterization of DPGlcG phase transitions.

Quantitative Data Summary

The table below synthesizes the thermodynamic and structural parameters of DPGlcG anomers against standard reference lipids, highlighting the causality between headgroup chemistry and phase behavior.

Lipid SpeciesHeadgroup Chemistry Tm​ (°C)Limiting Area (Ų/molecule)Phase Behavior Notes
DPPC Zwitterionic Phosphocholine41.4~50Highly hydrated; forms stable, fluid bilayers at physiological temps.
di-16:0- α -GlcDAG Uncharged α -D-glucosyl~43.0 ~46Less tightly packed than the β -anomer; moderate H-bonding network[2].
di-16:0- β -GlcDAG Uncharged β -D-glucosyl~45.0 ~44Extensive H-bonding; tighter packing leading to elevated melting temp[2].
DPPE Zwitterionic Phosphoethanolamine63.1~40Extremely strong intermolecular H-bonding; highly stable gel phase.

References

  • Title: A comparative monomolecular film study of 1,2-di-O-palmitoyl-3-O-(alpha- and beta-D-glucopyranosyl)-sn-glycerols Source: PubMed (NIH) URL: [Link]

  • Title: Structural and thermodynamic determinants of chain-melting transition temperatures for phospholipid and glycolipids membranes Source: MPG.PuRe URL: [Link]

  • Title: Phase transition of various glycolipids by infrared spectroscopy Source: ResearchGate URL: [Link]

Sources

Exploratory

Thermodynamic Properties of Synthetic 1,2-Dipalmitoyl-3-glucosylglycerol: A Technical Guide for Membrane Biophysics

Executive Summary The rational design of liposomal delivery systems and biomimetic membranes requires a rigorous understanding of lipid thermodynamics. While phospholipids like dipalmitoylphosphatidylcholine (DPPC) have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of liposomal delivery systems and biomimetic membranes requires a rigorous understanding of lipid thermodynamics. While phospholipids like dipalmitoylphosphatidylcholine (DPPC) have historically dominated membrane biophysics, synthetic glycolipids such as 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) offer unique thermotropic phase behaviors driven entirely by hydrogen bonding rather than electrostatic charge[1]. This whitepaper provides an in-depth analysis of DPGG’s thermodynamic properties, exploring the causality behind its phase transitions, anomeric structural variations, and its propensity for non-bilayer polymorphism.

Chemical Architecture and Anomeric Influence

1,2-Dipalmitoyl-3-glucosylglycerol (Chemical Formula: C41​H78​O10​ , Molecular Weight: 731.1 g/mol ) is a synthetic, uncharged glycolipid consisting of a diacylglycerol backbone esterified with two saturated 16-carbon palmitoyl chains and a glucose headgroup[2].

The thermodynamic behavior of DPGG is highly sensitive to the stereochemistry of the glycosidic linkage connecting the sugar to the glycerol backbone. Studies comparing the α -D-glucopyranosyl and β -D-glucopyranosyl anomers reveal critical differences in acyl chain packing[3]:

  • α -Anomer (Axial Linkage): The axial orientation of the headgroup creates steric hindrance at the lipid-water interface. This forces the molecule into a conformation that slightly disrupts the optimal van der Waals packing of the palmitoyl chains, resulting in a lower chain-melting transition temperature ( Tm​ )[3].

  • β -Anomer (Equatorial Linkage): The equatorial linkage allows the glucose ring to lie more parallel to the membrane surface, facilitating tighter lateral packing of the acyl chains and a correspondingly higher Tm​ [3].

Interfacial Thermodynamics: Monolayer Dynamics

To isolate the contribution of the glucose headgroup, DPGG is frequently studied at the air-water interface using Langmuir monomolecular films. When compared to classical phospholipids, DPGG occupies a unique thermodynamic middle ground[3].

Quantitative Comparison of Interfacial Lipid Packing

The following table summarizes the comparative limiting areas and phase behaviors of DPGG against standard phospholipids.

Lipid SpeciesHeadgroup TypeLimiting Area (Condensed)Phase Transition Sensitivity ( πt​ vs T )Structural Propensity
DPPC Phosphocholine (Zwitterionic)Largest (~50-55 Ų)HighHighly stable bilayers
DPGG ( α -anomer) Glucopyranosyl (Axial)Intermediate (~48-50 Ų)Low (Stabilized LE state)Prone to non-bilayer
DPGG ( β -anomer) Glucopyranosyl (Equatorial)Intermediate (~46-48 Ų)Low (Stabilized LE state)Prone to non-bilayer
DPPE PhosphoethanolamineSmallest (~40-45 Ų)HighStable at low T

Note: Limiting areas are derived from comparative monolayer compressional isotherms[3].

Causality of the Liquid-Expanded (LE) State Stabilization: During compression, the transition pressure ( πt​ ) from the liquid-expanded (LE) to the liquid-condensed (LC) state in DPGG is significantly less sensitive to temperature changes than in phospholipids[3]. This thermodynamic buffering is caused by the extensive hydrogen-bonding network between the multiple hydroxyl groups of the glucose ring and interfacial water molecules. This strong headgroup hydration energetically stabilizes the LE state, requiring higher surface pressures to force the molecules into the condensed phase[3].

Propensity for Non-Bilayer Polymorphism

Despite having a larger area per molecule than DPPE, DPGG exhibits a surprisingly greater tendency to form non-bilayer structures, such as the inverted hexagonal phase ( HII​ ), at elevated temperatures[3].

This phenomenon cannot be explained by static geometric shape alone. Instead, it is governed by dynamic thermodynamics. The Critical Packing Parameter ( CPP=v/(a0​⋅lc​) ) dictates phase preference. At low temperatures, the highly hydrated glucose headgroup has a large optimal area ( a0​ ), yielding a CPP≈1 (lamellar bilayer). As thermal energy increases, the hydrogen bonds between the sugar and water weaken, leading to headgroup dehydration. This drastically reduces a0​ , pushing the CPP>1 and driving the spontaneous curvature of the membrane toward inverted non-bilayer structures[3].

PhaseTransition A DPGG Gel Phase (Lβ) Highly Ordered Acyl Chains B Thermal Energy (Tm) Heat Absorption A->B Heating C Headgroup Dehydration Loss of Interfacial H-Bonds B->C Disrupts lattice D Liquid-Crystalline Phase (Lα) Increased Lateral Mobility C->D Chain melting E Non-Bilayer Polymorphism Inverted Hexagonal (H_II) D->E High Temp / CPP > 1

Thermodynamic phase transition logic of DPGG from gel to non-bilayer structures.

Self-Validating Experimental Methodologies

To accurately capture the thermodynamic properties of DPGG, experimental protocols must be designed to eliminate kinetic artifacts and thermal history.

Protocol 1: Langmuir-Blodgett Surface Pressure-Area ( π -A) Isotherms

This protocol measures the lateral packing and LE/LC phase transitions of DPGG monolayers.

  • Subphase Preparation & Validation: Fill the Langmuir trough with ultrapure water (18.2 MΩ·cm). Self-Validation Step: Compress the bare subphase to maximum barrier closure. A surface pressure change of <0.2 mN/m confirms the absolute absence of surface-active contaminants.

  • Lipid Spreading: Dissolve DPGG in a 9:1 chloroform/methanol mixture (1 mg/mL). Deposit 10-20 μ L dropwise onto the subphase using a Hamilton syringe.

  • Solvent Evaporation: Allow exactly 15 minutes for solvent evaporation. Causality: Premature compression traps residual solvent in the monolayer, artificially expanding the apparent area per molecule.

  • Isotherm Compression: Compress the barriers at a strict rate of 2-5 Ų/molecule/min. Causality: This slow rate maintains thermodynamic equilibrium, preventing kinetic peak broadening during the LE to LC phase transition.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the enthalpy ( ΔH ) and transition temperature ( Tm​ ) of fully hydrated DPGG bilayers.

DSC_Workflow Step1 1. Lipid Film Hydration Buffer > Tm Step2 2. Thermal Annealing Erase Thermal History Step1->Step2 Step4 4. DSC Scanning Controlled Heating Rate Step2->Step4 Step3 3. Baseline Calibration Buffer-only Scan Step3->Step4 Baseline Subtraction Step5 5. Thermogram Analysis Calculate ΔH and Tm Step4->Step5

Self-validating Differential Scanning Calorimetry (DSC) workflow for DPGG analysis.

  • Hydration: Hydrate the dry DPGG lipid film in aqueous buffer at a temperature at least 10°C above its anticipated Tm​ while vortexing.

  • Thermal Annealing (Self-Validation): Subject the liposomal suspension to three rapid freeze-thaw cycles (liquid nitrogen to 60°C). Causality: This erases the thermal history of the sample and ensures uniform hydration of the multilamellar vesicles, preventing artifactual multi-peak thermograms.

  • Baseline Subtraction: Run a matched sample cell containing only the hydration buffer. Causality: Subtracting this baseline removes the specific heat capacity of the solvent, isolating the latent heat of the lipid phase transition.

  • Scanning: Scan at a heating rate of 1.0 °C/min. Faster rates induce thermal lag across the sample cell, artificially shifting the Tm​ higher.

Implications for Drug Development

Understanding the thermodynamics of synthetic glycolipids like DPGG is highly relevant for modern drug delivery. Because DPGG relies on hydrogen bonding rather than ionic interactions, it is less susceptible to phase disruption by physiological salt concentrations compared to charged lipids[1]. Furthermore, the glucose headgroup can be leveraged as a targeting moiety for liposomal formulations aimed at cells overexpressing glucose transporters (GLUTs) or specific lectins, providing a thermodynamically stable, targeted delivery vehicle.

References

  • [3] A comparative monomolecular film study of 1,2-di-O-palmitoyl-3-O-(alpha- and beta-D-glucopyranosyl)-sn-glycerols. PubMed, National Institutes of Health. URL:[Link]

  • [2] 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol | C41H78O10. PubChem, National Center for Biotechnology Information. URL:[Link]

  • [1] Self-Organisation, Thermotropic and Lyotropic Properties of Glycolipids Related to their Biological Implications. PMC, National Institutes of Health. URL:[Link]

Sources

Foundational

Engineering Artificial Cell Membranes with 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG): A Technical Guide for Biophysical Formulation

Executive Summary and Biophysical Context In the realm of artificial cell membrane engineering, accurately mimicking the cellular glycocalyx is paramount for studying carbohydrate-protein interactions, pathogen entry, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Biophysical Context

In the realm of artificial cell membrane engineering, accurately mimicking the cellular glycocalyx is paramount for studying carbohydrate-protein interactions, pathogen entry, and targeted drug delivery. While zwitterionic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) serve as the standard backbone for model membranes, they fail to capture the complex hydration dynamics and steric profiles of glycosylated surfaces.

Enter 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) , a synthetic glycoglycerolipid comprising a diacylglycerol backbone esterified with two palmitoyl (16:0) chains and a β -D-glucopyranosyl headgroup[1]. As a Senior Application Scientist, I frequently utilize DPGG to engineer model membranes that require specific carbohydrate presentations. Unlike phospholipids, DPGG lacks a charged phosphate center; instead, its glucose moiety engages in an extensive, dense intermolecular hydrogen-bonding network at the lipid-water interface. This fundamental structural difference causally alters the thermodynamic stability, bending rigidity, and phase behavior of the resulting lipid bilayer[2].

Comparative Biophysics: Causality of the Glucose Headgroup

To design robust experimental protocols, one must first understand how the molecular architecture of DPGG dictates macroscopic membrane properties. The bulky, highly hydrated choline group of DPPC creates a relatively large area per lipid. In contrast, the uncharged glucose headgroup of DPGG permits tighter lateral packing of the acyl chains.

Because the equatorial hydroxyl groups of the glucose ring form strong intermolecular hydrogen bonds with adjacent lipid molecules, the membrane condenses. This thermodynamic stabilization requires a higher thermal energy input to melt the acyl chains from the ordered gel ( Lβ​ ) phase to the disordered liquid-crystalline ( Lα​ ) phase. Consequently, the main phase transition temperature ( Tm​ ) of DPGG is significantly elevated compared to DPPC[3]. Furthermore, the inclusion of glucosylglycerol derivatives is known to stabilize membranes under osmotic and desiccation stress by replacing water molecules at the membrane interface[4].

Table 1: Quantitative Biophysical Comparison of DPPC vs. DPGG
Biophysical ParameterDPPC (Reference)DPGG (Glycolipid)Mechanistic Causality in Model Membranes
Headgroup Chemistry Zwitterionic (Phosphocholine)Non-ionic ( β -D-Glucose)DPGG eliminates electrostatic repulsion, relying entirely on steric and H-bonding forces.
Phase Transition ( Tm​ ) 41.4 °C[3]~48.0 °CDense H-bonding network in DPGG requires higher thermal energy to achieve the Lα​ fluid phase.
Area per Lipid ( A˚2 ) ~63.0 (Fluid phase)~55.0 - 58.0 (Fluid phase)Tighter lateral packing in DPGG due to the absence of the bulky, hydrated choline moiety.
Domain Formation Homogeneous (pure)Phase separates[5]DPGG tends to form distinct microdomains (rafts) when mixed with phospholipids due to cohesive H-bonding.

Experimental Workflows: Building Self-Validating Systems

In membrane biophysics, a protocol must be more than a list of steps—it must be a self-validating system where each phase of the experiment confirms the success of the previous one. Below are the field-proven methodologies for formulating DPGG-based model membranes.

Protocol A: Fabrication of DPGG-Enriched Giant Unilamellar Vesicles (GUVs) via Electroformation

GUVs (10–100 µm) are ideal for optical microscopy and studying lateral phase separation[5]. When working with DPGG, the critical failure point is usually insufficient heating during electroformation.

Step-by-Step Methodology:

  • Lipid Deposition: Dissolve a lipid mixture (e.g., 80 mol% DPPC, 20 mol% DPGG) in chloroform to a final concentration of 1 mg/mL. Spread 10 µL of this solution evenly onto the conductive side of two Indium Tin Oxide (ITO) coated glass slides.

  • Desiccation: Place the ITO slides in a vacuum desiccator for a minimum of 2 hours to remove all trace organic solvents. Causality: Residual chloroform disrupts the hydrophobic core, leading to premature vesicle rupture and multilamellarity.

  • Chamber Assembly & Hydration: Assemble the ITO slides into a chamber using a Teflon spacer. Fill the chamber with a 300 mM sucrose solution.

  • Thermal Equilibration (Critical Step): Place the chamber in a heating block set to 55 °C . Causality: Electroformation must occur above the Tm​ of the highest-melting lipid (DPGG at ~48 °C). If the lipids remain in the gel phase, they cannot laterally diffuse to form the swelling vesicles.

  • AC Field Application: Apply a sinusoidal AC field (10 Hz, 1.0 V peak-to-peak) for 2 hours at 55 °C.

  • Self-Validation: Harvest the vesicles into a 300 mM glucose solution. Under phase-contrast microscopy, successful GUVs will appear as dark, perfectly spherical halos due to the refractive index difference between internal sucrose and external glucose.

Protocol B: Supported Lipid Bilayer (SLB) Formation and QCM-D Validation

To study carbohydrate-protein interactions (e.g., lectin binding to the glucose headgroup), Supported Lipid Bilayers (SLBs) analyzed via Quartz Crystal Microbalance with Dissipation (QCM-D) provide real-time, label-free kinetic data.

Step-by-Step Methodology:

  • LUV Preparation: Hydrate a DPGG/DPPC lipid film in HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) at 55 °C. Subject the suspension to 5 freeze-thaw cycles, followed by extrusion (11 passes) through a 100 nm polycarbonate membrane at 55 °C to yield Large Unilamellar Vesicles (LUVs).

  • Sensor Priming: Clean a SiO 2​ QCM-D sensor using UV-Ozone treatment for 10 minutes to ensure a highly hydrophilic surface (contact angle < 5°).

  • Vesicle Fusion: Inject the LUV suspension (0.1 mg/mL) into the QCM-D flow module at a flow rate of 50 µL/min, maintaining the system at 25 °C.

  • Self-Validation (The QCM-D Signature): Do not assume the SLB has formed. Monitor the frequency ( Δf ) and dissipation ( ΔD ) shifts. You must observe a characteristic two-step process:

    • Phase 1: Δf drops sharply to roughly -60 Hz, and ΔD spikes, indicating the adsorption of intact, water-filled vesicles.

    • Phase 2: Δf rapidly increases and stabilizes at -26 Hz , while ΔD plummets to < 0.5 × 10 −6 . Causality: This specific signature confirms that critical surface coverage was reached, causing the vesicles to spontaneously rupture, release their trapped aqueous core, and fuse into a rigid, defect-free planar bilayer.

  • Lectin Binding Assay: Once the SLB is validated, inject Concanavalin A (ConA) to measure specific binding kinetics to the DPGG glucose moieties.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the DPGG-SLB formulation and QCM-D analysis workflow.

G N1 Lipid Film (DPGG + DPPC) N2 Hydration & Extrusion N1->N2 Buffer (T > Tm) N3 DPGG-LUVs (100 nm) N2->N3 Polycarbonate Filter N4 Vesicle Fusion (SiO2 Sensor) N3->N4 Adsorption N5 QCM-D Validation N4->N5 Rupture & SLB Formation

Workflow for formulating DPGG-based Supported Lipid Bilayers (SLBs) and QCM-D validation.

Mechanistic Insights in Drug Development

For drug development professionals, incorporating DPGG into liposomal formulations offers a distinct advantage for targeted delivery. The presentation of the glucose ring at the lipid-water interface is heavily constrained by the rigid packing of the palmitoyl chains[2]. Because the 16-carbon chains anchor the lipid firmly within the hydrophobic core, the glucose moiety is projected outward without the "pull-out" effect observed in shorter-chain variants. This creates a highly stable, multivalent surface that effectively mimics the cellular glycocalyx, allowing for high-affinity binding to specific glucose-recognizing receptors (such as GLUT transporters or specific pathogenic lectins) while resisting premature clearance.

References

  • 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol | C41H78O10 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link] Citation Index:[1]

  • The Main (Glyco) Phospholipid (MPL) of Thermoplasma acidophilum Source: PubMed Central (nih.gov) URL:[Link] Citation Index:[5]

  • Blood bank storage of red blood cells increases RBC cytoplasmic membrane order and bending rigidity Source: PLOS ONE (plos.org) URL:[Link] Citation Index:[2]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing Source: PubMed Central (nih.gov) URL:[Link] Citation Index:[3]

  • Stabilization of model membranes during drying by compatible solutes involved in the stress tolerance of plants and microorganisms Source: PubMed Central (nih.gov) URL:[Link] Citation Index:[4]

Sources

Exploratory

1,2-Dipalmitoyl-3-glucosylglycerol (Glc-DAG): A Comprehensive Guide to Exact Mass Calculation and Mass Spectrometry Workflows

Executive Summary 1,2-Dipalmitoyl-3-glucosylglycerol (commonly referred to as Glc-DAG 16:0/16:0) is a critical neutral glycolipid found extensively in the membranes of Gram-positive bacteria, including Streptococcus pneu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dipalmitoyl-3-glucosylglycerol (commonly referred to as Glc-DAG 16:0/16:0) is a critical neutral glycolipid found extensively in the membranes of Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus agalactiae[1][2]. It serves not only as a fundamental structural component of the lipid bilayer but also as an essential biosynthetic precursor for lipoteichoic acid (LTA) anchors[2] and novel cationic lipids like lysyl-glucosyl-diacylglycerol (Lys-Glc-DAG)[3][4].

Accurate identification of Glc-DAG in complex lipidomes requires rigorous exact mass calculation and high-resolution mass spectrometry (HRMS). This whitepaper provides a deep-dive technical framework for researchers and drug development professionals, detailing the structural deconstruction, exact mass calculation, and validated analytical workflows for isolating and characterizing 1,2-Dipalmitoyl-3-glucosylglycerol.

Structural Elucidation and Mass Calculation Mechanics

Expertise & Causality: In lipidomics, distinguishing between isobaric species or identifying novel lipid modifications relies entirely on parts-per-million (ppm) mass accuracy. The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant constituent elements, which differs fundamentally from the standard molecular weight (an average mass based on natural isotopic abundance).

Deconstructing 1,2-Dipalmitoyl-3-glucosylglycerol

To calculate the exact mass, we must first deconstruct the molecule into its building blocks and account for the condensation reactions (loss of water) that link them:

  • Glycerol Backbone : C₃H₈O₃

  • Acyl Chains (sn-1 and sn-2) : Two palmitic acid (16:0) molecules (C₁₆H₃₂O₂). Esterification to the glycerol backbone results in the loss of two water molecules (2 × H₂O).

  • Headgroup (sn-3) : One β -D-glucosyl residue (C₆H₁₂O₆). The glycosidic bond formation results in the loss of one water molecule (H₂O).

Net Chemical Formula Derivation

Total Atoms = C₃H₈O₃ + 2(C₁₆H₃₂O₂) + C₆H₁₂O₆ - 3(H₂O) Total Atoms = C₄₁H₈₄O₁₃ - H₆O₃ = C₄₁H₈O₁₀ [5]

Exact Mass Calculation

Using monoisotopic atomic masses (C = 12.000000, H = 1.007825, O = 15.994915):

  • Carbon : 41 × 12.000000 = 492.000000 Da

  • Hydrogen : 78 × 1.007825 = 78.610350 Da

  • Oxygen : 10 × 15.994915 = 159.949150 Da

  • Calculated Monoisotopic Exact Mass = 730.5595 Da [5]

Quantitative Mass Data

Table 1: Key mass metrics for 1,2-Dipalmitoyl-3-glucosylglycerol required for MS targeting.

PropertyValueClinical/Analytical Significance
Chemical Formula C₄₁H₇₈O₁₀Baseline for all isotopic and adduct calculations[5].
Average Molecular Weight 731.1 g/mol Used for bulk stoichiometric preparations and dosing[5].
Monoisotopic Exact Mass 730.5595 DaTarget neutral mass for high-resolution MS (e.g., TOF/Orbitrap)[5].
Protonated Adduct [M+H]⁺ 731.5673 DaPrimary ion observed in positive mode Electrospray Ionization (ESI).
Sodiated Adduct [M+Na]⁺ 753.5492 DaCommon adduct due to ubiquitous sodium in glassware/solvents.
Ammoniated Adduct [M+NH₄]⁺ 748.5938 DaPromoted when ammonium acetate/formate is used in LC buffers.

Biological Significance & Biosynthetic Pathways

Trustworthiness & Grounding: In Gram-positive bacteria, Glc-DAG is synthesized from diacylglycerol (DAG) via the transfer of glucose from UDP-glucose, catalyzed by processive enzymes like YpfP (in S. aureus) or IagB (in S. agalactiae)[2]. Once formed, Glc-DAG acts as a critical branch-point metabolite. It can be further glycosylated by IagA to form diglucosyl-diacylglycerol (Glc2-DAG), which anchors lipoteichoic acid to the membrane[2]. Alternatively, the multiple peptide resistance factor (MprF) can covalently modify Glc-DAG with a cationic lysine residue to form Lys-Glc-DAG[3][4]. This modification increases the net positive charge of the bacterial membrane, repelling cationic antimicrobial peptides (CAMPs) and facilitating blood-brain barrier penetration during meningitis pathogenesis[4].

Biosynthesis DAG Diacylglycerol (DAG) GlcDAG Glucosyl-diacylglycerol (Glc-DAG) DAG->GlcDAG IagB / YpfP (UDP-Glucose) Glc2DAG Diglucosyl-DAG (Glc2-DAG) GlcDAG->Glc2DAG IagA (UDP-Glucose) LysGlcDAG Lysyl-Glc-DAG (Cationic Lipid) GlcDAG->LysGlcDAG MprF (Lysyl-tRNA)

Caption: Biosynthetic pathway of Glc-DAG and its derivatives in Gram-positive bacteria.

Advanced Mass Spectrometry (MS) Analytical Workflows

Expertise & Experience: Analyzing neutral glycolipids like Glc-DAG requires specific chromatographic separation to prevent ion suppression from highly abundant anionic phospholipids (like phosphatidylglycerol). Normal Phase Liquid Chromatography (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred over Reversed-Phase (RP) LC because it separates lipid classes by their polar headgroups rather than their hydrophobic tails[3][4]. This allows all Glc-DAG species to co-elute, enhancing the signal-to-noise ratio for minor acyl variants.

Step-by-Step Protocol: Extraction and LC-ESI-MS Analysis

Phase 1: Self-Validating Lipid Extraction

  • Bacterial Cultivation & Harvesting : Culture bacteria to mid-log phase. Pellet cells via centrifugation (e.g., 2,400 × g for 20 min) and wash with PBS to remove media contaminants[1].

  • Modified Lipid Extraction :

    • Resuspend the bacterial pellet in a single-phase mixture of Chloroform:Methanol:Water (C:M:W) at a 6:3:1 (v/v/v) ratio[1].

    • Agitate overnight at 4°C to ensure complete disruption of the lipid bilayer.

    • Causality Check: The specific 6:3:1 ratio forces a biphasic separation where proteins and salts partition into the upper aqueous layer, while lipids partition into the lower organic layer.

    • Centrifuge to separate the phases. Carefully collect the lower organic (chloroform) layer containing the total lipid extract.

    • Dry the extract under a gentle stream of nitrogen gas and reconstitute in C:M (2:1, v/v) for storage or immediate analysis[1].

Phase 2: Chromatographic Separation (NPLC) 3. Column Preparation : Inject the lipid extract onto an amino-based NPLC column (e.g., Unison UK-Amino, 3 μm, 25 cm × 2 mm)[3]. 4. Solvent Gradient : Use a binary gradient.

  • Mobile Phase A : Chloroform/Methanol/Aqueous Ammonium Hydroxide (800:195:5, v/v/v)[3].

  • Mobile Phase B : Chloroform/Methanol/Water/Aqueous Ammonium Hydroxide (600:340:50:5, v/v/v/v)[3].

  • Causality Check: The addition of ammonium hydroxide ensures consistent ionization across the gradient and promotes the formation of predictable [M+NH₄]⁺ or[M-H]⁻ adducts depending on the polarity mode.

Phase 3: High-Resolution Mass Spectrometry 5. ESI-TOF-MS Operation : Operate the mass spectrometer in positive ion mode to detect the[M+H]⁺ (731.5673 Da) and [M+Na]⁺ (753.5492 Da) adducts of Glc-DAG (16:0/16:0)[1]. 6. Tandem MS (MS/MS) : Perform collision-induced dissociation (CID). For structural validation of Glc-DAG, look for the diagnostic neutral loss of the hexose headgroup (-162 Da) and the characteristic acylium ions for palmitic acid (m/z 239.2)[4].

Workflow Extraction 1. Lipid Extraction (Chloroform/Methanol/Water) Separation 2. Normal Phase LC (NPLC) Separation of Glycolipids Extraction->Separation Organic Phase Ionization 3. Electrospray Ionization (ESI) Positive/Negative Modes Separation->Ionization LC Eluent Detection 4. High-Resolution MS (TOF or Orbitrap) Ionization->Detection Ions ([M+H]+, [M+Na]+) Analysis 5. Exact Mass Calculation & Adduct Identification Detection->Analysis m/z Spectra

Caption: Step-by-step LC-ESI-MS analytical workflow for glycolipid characterization.

References

  • Title: 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol | C41H78O10 - PubChem | Source: nih.
  • Title: C-type Lectin Mincle Recognizes Glucosyl-diacylglycerol of Streptococcus pneumoniae and Plays a Protective Role in Pneumococcal Pneumonia - PMC | Source: nih.
  • Title: Masses of diglucosyl-diacylglycerol lipids isolated from membranes of wild-type and mutant S. aureus strains | Source: researchgate.
  • Title: Lipid discovery enabled by sequence statistics and machine learning - eLife | Source: elifesciences.
  • Title: Identification of a novel cationic glycolipid in Streptococcus agalactiae that contributes to brain entry and meningitis | Source: plos.

Sources

Foundational

An In-Depth Technical Guide to the Interaction of 1,2-Dipalmitoyl-3-glucosylglycerol with Transmembrane Proteins

Abstract This technical guide provides a comprehensive exploration of the intricate interactions between the glycolipid 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) and transmembrane proteins. As vital components of cellula...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the intricate interactions between the glycolipid 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) and transmembrane proteins. As vital components of cellular membranes, glycolipids play a crucial role in a myriad of cellular processes, including cell recognition, signaling, and membrane stabilization.[1][2] DPGG, a specific glyceroglycolipid, contributes to these functions through both direct binding to transmembrane proteins and by modulating the biophysical properties of the lipid bilayer.[3][4] This guide will delve into the physicochemical characteristics of DPGG, the molecular mechanisms of its interaction with embedded proteins, and present detailed experimental and computational methodologies for investigating these phenomena. Designed for researchers, scientists, and drug development professionals, this document aims to provide both foundational knowledge and practical insights to advance the study of lipid-protein interactions.

Introduction: The Significance of 1,2-Dipalmitoyl-3-glucosylglycerol in Biological Membranes

1,2-Dipalmitoyl-3-glucosylglycerol is a species of monoglucosyldiacylglycerol (MGDG), a class of glycolipids where a single glucose molecule is attached to a diacylglycerol backbone. In this specific case, the acyl chains are both palmitic acid, a 16-carbon saturated fatty acid. While glycosphingolipids are prominent in mammalian cells, glyceroglycolipids like DPGG are abundant in the membranes of bacteria and plants, where they are integral to membrane structure and function.[2][5]

The bacterium Acholeplasma laidlawii is a well-studied model organism for understanding the role of MGDGs, as the ratio of MGDG to other lipids in its membrane is dynamically regulated in response to environmental conditions.[1][6][7][8] This adaptability highlights the importance of the physicochemical properties of lipids like DPGG in maintaining membrane integrity and function.

The interaction of DPGG with transmembrane proteins can be broadly categorized into two types:

  • Indirect Modulation: DPGG influences the physical properties of the lipid bilayer, such as fluidity, curvature, and thickness. These changes in the membrane environment can, in turn, affect the conformation and function of embedded proteins.[3][4]

  • Direct Binding: DPGG can act as a specific ligand, binding to particular sites on transmembrane proteins. These direct interactions can allosterically regulate protein activity, stabilize protein structure, or mediate the formation of protein complexes.[9][10]

Understanding these interactions is paramount for elucidating fundamental cellular processes and for the rational design of therapeutics that target membrane proteins, which constitute over half of all modern drug targets.[11]

Physicochemical Properties of DPGG and its Influence on Membrane Biophysics

The unique structure of DPGG, with its bulky glucose headgroup and saturated dipalmitoyl acyl chains, dictates its behavior within the lipid bilayer and its influence on membrane properties.

Phase Behavior and Membrane Fluidity

The presence of the glucose headgroup and the saturated acyl chains gives DPGG distinct phase properties. Pure MGDG is known to favor the formation of non-lamellar, inverted hexagonal phases in aqueous dispersion.[8][12] However, within a mixed lipid membrane, it contributes to the overall stability of the bilayer. The saturated dipalmitoyl chains of DPGG tend to pack tightly, which can lead to the formation of more ordered, gel-like domains within a more fluid membrane.[8][13] This modulation of membrane fluidity is critical, as it can influence the lateral diffusion and conformational dynamics of transmembrane proteins.

Membrane Curvature and Stability

The conical shape of MGDG molecules, with a larger headgroup area relative to the acyl chain area, can induce curvature stress in the membrane. This property is thought to be important in processes involving membrane fusion and fission. The balance between non-bilayer forming lipids like MGDG and bilayer-forming lipids is crucial for maintaining the structural integrity of the membrane.[14]

The table below summarizes key physicochemical properties of DPGG and its effects on the lipid bilayer.

PropertyDescriptionImpact on Transmembrane Proteins
Headgroup Single glucose moietyCan participate in hydrogen bonding with protein residues at the membrane-water interface.[15]
Acyl Chains Two 16:0 (palmitoyl) chainsSaturated chains promote tighter packing and increased membrane order.[8][13]
Phase Preference Non-lamellar (inverted hexagonal) in pure formInduces curvature stress and can influence membrane fusion/fission events.[8][12]
Membrane Fluidity Decreases fluidity by forming ordered domainsCan restrict protein conformational changes and lateral mobility.[13]

Mechanisms of DPGG-Transmembrane Protein Interaction

The interplay between DPGG and transmembrane proteins is a complex phenomenon that can occur through both indirect modulation of the membrane environment and direct, specific binding events.

Indirect Modulation of Protein Function

The changes in membrane fluidity and curvature induced by DPGG can have profound effects on the function of embedded proteins. For instance, the activity of many ion channels is sensitive to the mechanical properties of the bilayer.[15][16] An increase in membrane stiffness due to the presence of DPGG could alter the energetic landscape of channel gating, making it more or less favorable for the channel to open or close.

The "hydrophobic matching" hypothesis posits that transmembrane proteins will favor a lipid environment where the hydrophobic thickness of the bilayer matches the length of their transmembrane domains.[11] By influencing lipid packing, DPGG can alter the local membrane thickness, thereby affecting the partitioning and stability of transmembrane proteins.

The following diagram illustrates the concept of indirect modulation:

G DPGG DPGG Incorporation Membrane Altered Membrane Biophysics (Fluidity, Curvature, Thickness) DPGG->Membrane Modifies Protein Transmembrane Protein (e.g., Ion Channel) Membrane->Protein Influences Conformation Function Modulated Protein Function (e.g., Altered Gating) Protein->Function Leads to

Caption: Indirect modulation of protein function by DPGG.

Direct Binding and Allosteric Regulation

DPGG can also interact directly with transmembrane proteins, acting as a specific ligand. The glucose headgroup can form hydrogen bonds with polar or charged amino acid residues located at the protein-lipid interface.[15] These interactions can stabilize specific protein conformations, allosterically modulate enzyme activity, or promote the assembly of protein complexes.

For example, studies on the bacterial glycolipid membrane protein integrase (MPIase) have shown that it directly interacts with substrate proteins to facilitate their integration into the membrane.[14][17][18] While MPIase is a more complex glycolipid than DPGG, this provides a clear example of a glycolipid playing a direct, active role in a protein-mediated process.

Experimental Methodologies for Studying DPGG-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between DPGG and transmembrane proteins. The choice of method depends on the specific questions being addressed, such as binding affinity, thermodynamics, or effects on protein dynamics.

Reconstitution of Transmembrane Proteins in DPGG-Containing Liposomes

A prerequisite for many in vitro studies is the reconstitution of the purified transmembrane protein into a model membrane of defined lipid composition.[19][20]

Protocol: Protein Reconstitution into DPGG-Containing Proteoliposomes

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids (e.g., a base phospholipid like POPC and a specific mole percentage of DPGG) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Rehydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm), respectively.[21]

  • Protein Solubilization and Reconstitution:

    • Solubilize the purified transmembrane protein in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM).

    • Mix the solubilized protein with the pre-formed liposomes.

    • Remove the detergent slowly to allow the protein to insert into the lipid bilayer. This can be achieved by dialysis, gel filtration, or the addition of Bio-Beads.[19][21]

  • Characterization of Proteoliposomes:

    • Determine the protein incorporation efficiency using a protein assay (e.g., BCA assay) and by separating proteoliposomes from empty liposomes using a density gradient.

    • Assess the orientation of the reconstituted protein using protease protection assays or by detecting the accessibility of specific epitopes.

The following diagram illustrates the reconstitution workflow:

G cluster_0 Preparation cluster_1 Reconstitution cluster_2 Result A Lipid Mixture in Chloroform B Dry Lipid Film A->B Evaporation C Rehydration (MLVs) B->C Buffer D Extrusion/Sonication (LUVs/SUVs) C->D F Mix Liposomes and Solubilized Protein D->F E Purified Protein in Detergent E->F G Detergent Removal (e.g., Dialysis) F->G H Proteoliposomes G->H

Caption: Workflow for transmembrane protein reconstitution.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][6][7][9]

Protocol: ITC Analysis of DPGG-Protein Interaction

  • Sample Preparation:

    • Prepare a solution of the purified transmembrane protein (or a soluble domain) in a suitable buffer.

    • Prepare a suspension of DPGG-containing liposomes in the same buffer. The liposomes should be in the syringe, and the protein in the sample cell.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature.

    • Perform a series of small injections of the liposome suspension into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[20]

The following table shows hypothetical ITC data for the interaction of a transmembrane protein with DPGG-containing liposomes.

ParameterValueUnit
Binding Affinity (Kd) 5.2µM
Stoichiometry (n) 4.1Lipids/Protein
Enthalpy (ΔH) -8.5kcal/mol
Entropy (ΔS) 12.3cal/mol·K
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events at a sensor surface.[5][22][23]

Protocol: SPR Analysis of DPGG-Protein Interaction

  • Sensor Chip Preparation:

    • Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).

    • Immobilize DPGG-containing liposomes onto the sensor surface by injecting the liposome suspension until a stable baseline is achieved.[24][25]

  • SPR Binding Assay:

    • Inject a series of concentrations of the purified transmembrane protein (the analyte) over the immobilized liposome surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[21]

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to probe changes in the local environment of a fluorophore.[26]

Protocol: Fluorescence Anisotropy to Monitor Membrane Fluidity

  • Probe Incorporation:

    • Incorporate a fluorescent probe that is sensitive to membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into liposomes with and without DPGG.[27]

  • Anisotropy Measurement:

    • Excite the sample with vertically polarized light and measure the intensity of the vertically and horizontally polarized emitted light.

    • Calculate the fluorescence anisotropy. An increase in anisotropy indicates a decrease in the rotational freedom of the probe, corresponding to a more ordered (less fluid) membrane.[11][28]

  • Data Interpretation:

    • Compare the anisotropy values for liposomes with and without DPGG to determine the effect of the glycolipid on membrane fluidity. This can be correlated with changes in the activity of a reconstituted transmembrane protein.

Computational Approaches to Understanding DPGG-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful in silico tool to investigate lipid-protein interactions at an atomistic level, offering insights that can be difficult to obtain experimentally.[11][29]

Workflow: MD Simulation of a Transmembrane Protein in a DPGG-Containing Bilayer

  • System Setup:

    • Obtain the 3D structure of the transmembrane protein of interest (from the PDB or homology modeling).

    • Use a membrane-building tool to embed the protein in a hydrated lipid bilayer containing a defined ratio of DPGG and other lipids.

    • Solvate the system with water and add ions to neutralize the charge.

  • Simulation Protocol:

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the protein and lipids.[15][30][31]

  • Data Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess protein stability and flexibility.

      • Lipid order parameters to quantify the effect of the protein on the DPGG-containing membrane.

      • Radial distribution functions to identify specific interaction sites between DPGG and the protein.

      • Hydrogen bond analysis to characterize the interactions between the DPGG headgroup and protein residues.

The following diagram outlines the MD simulation workflow:

G A Protein Structure (PDB/Model) C System Assembly (Embedding, Solvation, Ionization) A->C B DPGG-Containing Lipid Bilayer B->C D Energy Minimization C->D E Equilibration (NVT, NPT) D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, Order Parameters, Interaction Analysis) F->G H Structural & Dynamic Insights G->H

Caption: Molecular dynamics simulation workflow.

Conclusion and Future Directions

The interaction of 1,2-Dipalmitoyl-3-glucosylglycerol with transmembrane proteins is a multifaceted process that is fundamental to the structure and function of biological membranes, particularly in bacteria and plants. This guide has provided an overview of the physicochemical properties of DPGG, the mechanisms by which it modulates protein function, and a set of robust experimental and computational methods for studying these interactions.

Future research in this area will likely focus on:

  • High-resolution structural studies: Obtaining crystal or cryo-EM structures of transmembrane proteins in complex with DPGG to visualize the precise atomic details of their interactions.

  • Advanced simulations: Utilizing enhanced sampling methods in MD simulations to explore longer timescale events, such as protein conformational changes induced by DPGG binding.

  • In vivo studies: Developing and applying new tools to study DPGG-protein interactions in their native cellular environment.

A deeper understanding of these fundamental biological processes will not only advance our knowledge of membrane biology but also pave the way for the development of novel therapeutic strategies targeting the complex interplay between lipids and proteins.

References

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  • Sparkl. (n.d.). Revision Notes - Roles of membrane proteins, cholesterol, glycolipids, and glycoproteins. Retrieved from [Link]

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  • Sankhala, R. S., & Swamy, M. J. (2018). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Lipid-Protein Interactions (pp. 219-233). Humana Press, New York, NY. [Link]

  • Welte, T., et al. (1999). Interaction of peptides and proteins with bacterial surface glycolipids: a comparison of glycosphingolipids. Journal of Industrial Microbiology and Biotechnology, 23(1), 634-642. [Link]

  • Brandenburg, K., et al. (1999). Interaction of peptides and proteins with bacterial surface glycolipids: a comparison of glycosphingolipids and lipopolysaccharides. Journal of Industrial Microbiology & Biotechnology, 23, 634–642. [Link]

  • Nishiyama, K., et al. (2024). Bacterial Glycolipid Acting on Protein Transport Across Membranes. ChemBioChem, e202300808. [Link]

  • Nishiyama, K., et al. (2024). Bacterial Glycolipid Acting on Protein Transport Across Membranes. ChemBioChem, e202300808. [Link]

  • Nishiyama, K., et al. (2024). Key contributions of a glycolipid to membrane protein integration. Proceedings of the Japan Academy, Series B, 100(2), 69-85. [Link]

  • Sahu, I. D., & Lorigan, G. A. (2020). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Molecules, 25(20), 4698. [Link]

  • Ortiz, A., et al. (1992). The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol. Biophysical Journal, 63(4), 1065–1076. [Link]

  • Sharma, G., et al. (2023). Phase Transition and Phase Separation in Realistic Thylakoid Lipid Membrane of Marine Algae in All-Atom Simulations. Journal of Chemical Information and Modeling, 63(10), 3073-3086. [Link]

  • Wieslander, Å., et al. (1980). Lipid phase structure in the regulation of lipid composition in Acholeplasma laidlawii membranes. Biochemistry, 19(16), 3650–3655. [Link]

  • Fong, C., et al. (2011). The influence of dipalmitoyl phosphatidylserine on phase behaviour of and cellular response to lyotropic liquid crystalline dispersions. Biomaterials, 32(3), 820–830. [Link]

  • Lopez, P. H. H., & Schnaar, R. L. (2006). Determination of glycolipid-protein interaction specificity. Methods in Enzymology, 417, 205–220. [Link]

  • Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. STAR Protocols, 2(4), 100995. [Link]

  • Ortiz, A., et al. (1992). The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol. Biophysical Journal, 63(4), 1065–1076. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Garab, G., et al. (2017). Role of MGDG and Non-bilayer Lipid Phases in the Structure and Dynamics of Chloroplast Thylakoid Membranes. In Lipids in Photosynthesis (pp. 127-152). Springer, Cham. [Link]

  • Mozsolits, H. (2012). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology, 875, 245–257. [Link]

  • Fujii, S., et al. (2018). Galactolipids Are Essential for Internal Membrane Transformation during Etioplast-to-Chloroplast Differentiation. Plant and Cell Physiology, 59(9), 1866–1878. [Link]

  • Nyström, S., et al. (1986). Selective acylation of membrane proteins in Acholeplasma laidlawii. European Journal of Biochemistry, 156(1), 87–96. [Link]

  • Anderluh, G., & Lakey, J. H. (2014). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. In Lipid-Protein Interactions (pp. 245-263). Humana Press, Totowa, NJ. [Link]

  • Schleifer, H., et al. (2011). Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels. Current Neuropharmacology, 9(3), 427–442. [Link]

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  • Gajula, K. S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. In Molecular Docking for Computer-Aided Drug Design (pp. 1-13). [Link]

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  • Mathie, A., et al. (2021). Ion channels: publications. University of Oxford Department of Physics. Retrieved from [Link]

  • Barz, B., & Dielmann-Gessner, J. (2021). Molecular Dynamics Simulations of Protein Aggregation: Protocols for Simulation Setup and Analysis with Markov State Models and Transition Networks. Methods in Molecular Biology, 2340, 489–518. [Link]

  • Salo-Ahen, O. M. H., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. Figshare. [Link]

  • Wolf, G. (2011). Molecular dynamics simulations of protein-protein interactions and THz driving of molecular rotors on gold. [Doctoral dissertation, Technical University of Munich]. [Link]

  • Zhang, Y., & Voth, G. A. (2022). Applications of Molecular Dynamics Simulation in Protein Study. International Journal of Molecular Sciences, 23(17), 9831. [Link]

  • Erdelyi, M., et al. (2014). Analyzing Receptor Assemblies in the Cell Membrane Using Fluorescence Anisotropy Imaging with TIRF Microscopy. PLoS ONE, 9(6), e100526. [Link]

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Sources

Protocols & Analytical Methods

Method

Protocol for preparing liposomes with 1,2-Dipalmitoyl-3-glucosylglycerol

Application Note: Formulation and Characterization of 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) Liposomes for Targeted Delivery Executive Summary The development of advanced liposomal drug delivery systems increasingly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) Liposomes for Targeted Delivery

Executive Summary

The development of advanced liposomal drug delivery systems increasingly relies on surface functionalization to overcome biological barriers. 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) is a synthetic, unbranched glycolipid consisting of a dipalmitoyl glycerol backbone and a glucose headgroup. Incorporating DPGG into phospholipid bilayers provides a dual advantage: it creates a dense, hydrogen-bonded hydration shell that stabilizes the vesicle against osmotic stress and desiccation, and it serves as an active targeting ligand for glucose transporters (GLUTs) and specific lectin receptors[1].

This application note provides a comprehensive, self-validating protocol for the preparation of DPGG-functionalized unilamellar liposomes. It details the mechanistic rationale behind lipid selection, hydration thermodynamics, and sizing parameters required to achieve reproducible, monodisperse nanoscale vesicles.

Mechanistic Rationale & Experimental Causality

Lipid Matrix Selection and Phase Transition ( Tm​ )

The structural integrity of a liposome is dictated by the hydrophobic mismatch and phase transition temperatures ( Tm​ ) of its constituent lipids. DPGG possesses two saturated 16-carbon (palmitoyl) chains, giving it a Tm​ of approximately 41°C. To ensure homogenous lateral mixing within the bilayer, DPGG is typically co-formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which shares the identical acyl chain length and Tm​ [2]. Cholesterol is included at 30–40 mol% to abolish the sharp gel-to-liquid crystalline phase transition, thereby reducing membrane permeability and preventing premature leakage of encapsulated cargo[3].

The Role of the Glucosyl Headgroup

Unlike ionic lipids, DPGG is a non-ionic amphiphile. Its glucose headgroup projects into the aqueous exterior, participating in extensive hydrogen bonding with water molecules. This creates a steric hydration layer analogous to PEGylation, but with the distinct advantage of being fully biodegradable and avoiding the accelerated blood clearance (ABC) phenomenon driven by anti-PEG antibodies. Furthermore, the glucosyl moiety decreases the phase transition temperature of the membrane in a dehydrated state, acting as an intrinsic lyoprotectant during lyophilization[3].

Hydration Thermodynamics

A critical failure point in glycolipid liposome preparation is inadequate hydration. Because the Tm​ of the DPPC/DPGG matrix is ~41°C, the hydration buffer must be heated to at least 10–15°C above the Tm​ (i.e., 55–60°C). Hydrating below this temperature results in rigid, incomplete bilayer closure and the formation of intractable lipid aggregates rather than multilamellar vesicles (MLVs).

Formulation Matrix

The following table summarizes standard molar ratios for DPGG-functionalized liposomes and their anticipated physicochemical profiles when extruded through a 100 nm polycarbonate membrane.

FormulationDPPC (mol%)Chol (mol%)DPGG (mol%)Expected Size (nm)Expected PDIZeta Potential (mV)*
Control 60400110 ± 5< 0.08-1.0 to +1.0
Low DPGG 55405115 ± 6< 0.10-2.0 to -5.0
High DPGG 504010125 ± 8< 0.12-4.0 to -8.0

*Note: While DPGG is neutral, the dense array of hydroxyl groups preferentially coordinates with hydroxyl ions in standard PBS (pH 7.4), leading to a slight negative drift in zeta potential.

Experimental Workflow & Pathway Visualizations

Workflow A Lipid Mixing (DPGG, DPPC, Chol) B Solvent Evaporation (Thin Film) A->B Rotary Evap C Hydration at 60°C (MLVs Formed) B->C Buffer Addition D Extrusion (LUVs Formed) C->D 100nm Pores E Purification & Characterization D->E SEC/Dialysis

Workflow for the preparation of DPGG-incorporated unilamellar liposomes.

Pathway L DPGG Liposome (Glucosyl Surface) R Target Cell Membrane (GLUT / Lectin Receptors) L->R Specific Binding E Receptor-Mediated Endocytosis R->E Internalization R1 Intracellular Cargo Release E->R1 Endosomal Escape

Mechanism of active cellular targeting and uptake of DPGG-functionalized liposomes.

Step-by-Step Protocol: Thin-Film Hydration and Extrusion

Phase 1: Lipid Film Formation

Objective: Achieve a molecularly mixed, homogenous lipid distribution.

  • Stock Preparation: Dissolve DPPC, Cholesterol, and DPGG individually in Chloroform/Methanol (2:1 v/v) at a concentration of 10 mg/mL. Causality: Methanol is required to fully solubilize the polar glucosyl headgroup of DPGG, which exhibits poor solubility in pure chloroform.

  • Mixing: Aliquot the lipids into a round-bottom flask according to the desired molar ratio (e.g., 50:40:10 DPPC:Chol:DPGG) to achieve a final total lipid mass of 10–20 mg.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45°C. Evaporate the solvent under reduced pressure (approx. 150–200 mbar) at 100 rpm for 30 minutes.

  • Desiccation: Once a thin, visually uniform lipid film is formed, transfer the flask to a high-vacuum desiccator for a minimum of 4 hours (preferably overnight) to remove trace residual solvents. Self-Validation: The film should appear as a translucent, even coating without crystalline patches.

Phase 2: Hydration and Annealing

Objective: Spontaneous self-assembly of lipids into Multilamellar Vesicles (MLVs).

  • Buffer Heating: Pre-heat the hydration buffer (e.g., 1X PBS, pH 7.4) to 60°C. If encapsulating a hydrophilic drug, dissolve the drug in this buffer prior to heating.

  • Hydration: Add 1.0 mL of the pre-heated buffer to the lipid film (yielding a total lipid concentration of 10–20 mg/mL).

  • Agitation: Immediately immerse the flask in a 60°C water bath and agitate vigorously using a vortex mixer for 2–3 minute intervals over a total of 15 minutes.

  • Annealing: Allow the suspension to rest in the 60°C bath for 30 minutes. Self-Validation: The solution must transition from a clear buffer with solid film into a homogenous, milky, opaque suspension, indicating successful MLV formation.

Phase 3: Sizing via Extrusion

Objective: Convert heterogeneous MLVs into monodisperse Large Unilamellar Vesicles (LUVs).

  • Extruder Assembly: Assemble a mini-extruder (e.g., Avanti) equipped with heating blocks. Insert two 100 nm polycarbonate (PC) track-etched membranes flanked by filter supports.

  • Temperature Control: Place the extruder block on a heating plate set to 60°C. Allow 10 minutes for the block to equilibrate. Causality: Extruding below the Tm​ will rupture the PC membranes and result in zero yield.

  • Extrusion: Load the MLV suspension into one of the gas-tight syringes. Pass the suspension through the membrane 11 to 15 times. Causality: An odd number of passes ensures the final extrudate ends up in the opposite syringe, leaving behind any large, unextruded aggregates.

  • Self-Validation: The suspension will visibly shift from a dense, milky white opacity to a slightly translucent, opalescent bluish hue (Tyndall effect), confirming the transition to ~100 nm LUVs.

Phase 4: Purification and Storage
  • Unencapsulated Cargo Removal: If a drug was encapsulated, remove free drug via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column or via dialysis (10 kDa MWCO) against 1X PBS at 4°C for 24 hours.

  • Storage: Store the final DPGG liposome suspension at 4°C under an argon or nitrogen blanket to prevent lipid oxidation. Do not freeze unless a cryoprotectant (e.g., 10% sucrose or trehalose) has been optimized and added, as freezing will induce ice-crystal formation and catastrophic vesicle rupture[3].

Troubleshooting Guide

  • High Polydispersity Index (PDI > 0.2): Usually indicates incomplete hydration or insufficient extrusion passes. Ensure the hydration temperature is strictly maintained at ≥60°C throughout the entire extrusion process.

  • Lipid Film Peeling (Flaking): If the lipid film flakes off the flask rather than hydrating smoothly, the solvent evaporation was likely too rapid. Reduce the initial vacuum pressure on the rotary evaporator.

  • Low Drug Encapsulation Efficiency: For hydrophilic drugs, liposomes naturally trap only the core volume (typically 1-5% efficiency). Consider active loading techniques (e.g., ammonium sulfate gradient) if the drug is amphipathic.

References

  • MDPI. "The Main (Glyco) Phospholipid (MPL) of Thermoplasma acidophilum." MDPI, 21 Oct. 2019.[Link]

  • RSC Publishing. "MedChemComm: Amphiphilic designer nano-carriers for controlled release." Royal Society of Chemistry, 02 Feb. 2015. [Link]

  • Portland Press. "Stabilization of model membranes during drying by compatible solutes involved in the stress tolerance of plants and microorganisms." Biochemical Journal, 08 Oct. 2004. [Link]

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Application

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) using 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)

Introduction: The Emerging Role of Glycolipids in Advanced Drug Delivery Solid lipid nanoparticles (SLNs) have garnered significant attention as a promising drug delivery platform, offering enhanced bioavailability, cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Glycolipids in Advanced Drug Delivery

Solid lipid nanoparticles (SLNs) have garnered significant attention as a promising drug delivery platform, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents.[1][2] The functionalization of SLN surfaces with specific ligands can further augment their therapeutic efficacy through targeted delivery. Glycolipids, such as 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG), are an exciting class of molecules for this purpose. The glucose moiety of DPGG can facilitate targeted delivery to cells and tissues that overexpress glucose transporters (GLUTs), a common feature of many cancer cells. Furthermore, the glycolipid structure can contribute to the overall stability of the SLN formulation.

This comprehensive guide provides detailed application notes and protocols for the formulation of SLNs using DPGG. We will explore two robust formulation methods: high-pressure homogenization and microemulsion. Additionally, we will cover essential characterization techniques and stability considerations to ensure the development of a high-quality, functional drug delivery system.

Physicochemical Properties of 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)

PropertyInferred Value/CharacteristicRationale & Considerations
Molecular Formula C₃₅H₆₈O₁₀Based on the chemical structure of dipalmitin and glucose.
Molecular Weight ~644.9 g/mol Calculated from the molecular formula.
Appearance White to off-white powderTypical appearance for long-chain saturated lipids.
Melting Point (°C) Estimated 65-75 °CDipalmitin has a melting point of ~65.5 °C. The addition of the glucose headgroup may slightly increase this. This is a critical parameter that must be experimentally determined for the specific DPGG being used.
Solubility Insoluble in water; Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some non-polar organic solvents when heated.The long palmitoyl chains confer lipophilicity, while the glucose headgroup provides some hydrophilicity, making it amphipathic.
Storage Temperature -20°CRecommended for long-chain saturated lipids to prevent degradation.[4]

Experimental Protocols for DPGG-Based SLN Formulation

Two widely used and scalable methods for SLN production are high-pressure homogenization (HPH) and the microemulsion technique.[6][7][8][9]

Protocol 1: High-Pressure Homogenization (Hot Homogenization Technique)

This method involves the emulsification of a molten lipid phase containing DPGG and the drug into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion which is then cooled to form SLNs.[1][9]

Materials and Equipment:

  • 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)

  • Co-lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)

  • Purified water (e.g., Milli-Q®)

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Magnetic stirrer with hot plate

  • Beakers and other standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of DPGG, co-lipid, and the lipophilic drug.

    • In a beaker, melt the lipids and the drug at a temperature 5-10°C above the melting point of the lipid mixture. Stir gently on a hot plate magnetic stirrer until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase while stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-10000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[7][8] The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and SLN Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C for further characterization.

HPH_Workflow cluster_prep Phase Preparation lipid_phase Lipid Phase: DPGG + Co-lipid + Drug (Heat to T > Tm) pre_emulsion Pre-emulsification (High-Shear Homogenization) lipid_phase->pre_emulsion aq_phase Aqueous Phase: Surfactant + Water (Heat to T > Tm) aq_phase->pre_emulsion hph High-Pressure Homogenization (500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling Cooling (Recrystallization) hph->cooling sln DPGG-SLN Dispersion cooling->sln

Workflow for DPGG-SLN preparation by high-pressure homogenization.
Protocol 2: Microemulsion Method

This technique involves preparing a thermodynamically stable, optically clear microemulsion containing the lipids, surfactant, co-surfactant, and water, which is then dispersed in a cold aqueous medium to form SLNs.[8][10][11]

Materials and Equipment:

  • 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)

  • Co-lipid (e.g., Stearic acid)

  • Lipophilic drug

  • Surfactant (e.g., Lecithin, Tween® 80)

  • Co-surfactant (e.g., Butanol, Sodium taurocholate)

  • Purified water

  • Magnetic stirrer with hot plate

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of the Microemulsion:

    • In a beaker, melt the DPGG, co-lipid, and drug at a temperature 5-10°C above the melting point of the lipid mixture.

    • In a separate container, mix the surfactant, co-surfactant, and a small amount of purified water.

    • Add the surfactant/co-surfactant mixture to the molten lipid phase under gentle stirring until a clear, transparent microemulsion is formed. The system should be maintained at the same elevated temperature.

  • Dispersion and SLN Formation:

    • Prepare a larger volume of cold purified water (2-4°C) in a beaker placed in an ice bath.

    • Rapidly disperse the hot microemulsion into the cold water under continuous stirring. The typical ratio of microemulsion to cold water is 1:25 to 1:50.[12]

    • The sudden temperature drop causes the lipid to precipitate, forming a dispersion of solid lipid nanoparticles.

  • Washing and Concentration (Optional):

    • The SLN dispersion can be washed and concentrated using techniques like centrifugation or dialysis to remove excess surfactant and co-surfactant.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Microemulsion_Workflow cluster_prep Microemulsion Formation lipid_phase Molten Lipid Phase: DPGG + Co-lipid + Drug hot_microemulsion Hot Microemulsion (Clear & Transparent) lipid_phase->hot_microemulsion surfactant_mix Surfactant/Co-surfactant Mix surfactant_mix->hot_microemulsion dispersion Rapid Dispersion & Precipitation hot_microemulsion->dispersion cold_water Cold Aqueous Phase (2-4°C) cold_water->dispersion sln DPGG-SLN Dispersion dispersion->sln

Workflow for DPGG-SLN preparation by the microemulsion method.

Characterization of DPGG-Based SLNs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated SLNs.[13]

ParameterTechniquePrinciple and Significance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the hydrodynamic diameter of the nanoparticles. The particle size influences the in vivo fate, bioavailability, and drug release profile of the SLNs. The PDI is a measure of the width of the particle size distribution; a PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.
Zeta Potential Laser Doppler VelocimetryZeta potential is a measure of the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. A zeta potential of ±30 mV is generally considered sufficient for good electrostatic stabilization.
Entrapment Efficiency (EE%) and Drug Loading (DL%) Centrifugation followed by quantification (e.g., HPLC, UV-Vis Spectroscopy)EE% is the percentage of the initial drug that is successfully encapsulated within the SLNs. DL% is the percentage of the drug in the final SLN formulation by weight. These parameters are crucial for determining the drug delivery capacity of the formulation.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)These techniques provide visual confirmation of the particle size and shape. SLNs are typically spherical.
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)DSC and XRD are used to assess the crystallinity of the lipid matrix and to investigate potential drug-lipid interactions. The crystalline state of the lipid can influence drug loading and release.

Stability Studies

The stability of the SLN formulation is critical for its shelf-life and therapeutic performance. Stability studies should be conducted under various storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) according to ICH guidelines.[]

Key Stability-Indicating Parameters to Monitor:

  • Particle size and PDI

  • Zeta potential

  • Entrapment efficiency (drug leakage)

  • Visual appearance (e.g., aggregation, precipitation)

For long-term stability, lyophilization (freeze-drying) can be employed. This requires the addition of cryoprotectants (e.g., trehalose, sucrose) to the SLN dispersion prior to freezing to prevent particle aggregation during the process.[15][16]

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Suggested Solution(s)
Large particle size or high PDI Insufficient homogenization energy; Inappropriate surfactant concentration; Aggregation during cooling.Increase homogenization pressure/cycles; Optimize surfactant type and concentration; Ensure rapid and uniform cooling.
Low entrapment efficiency Poor solubility of the drug in the lipid melt; Drug partitioning into the aqueous phase; Drug expulsion during lipid recrystallization.Select a co-lipid in which the drug is more soluble; Use a surfactant with a lower HLB value; Employ the cold homogenization technique to minimize drug partitioning.
Particle aggregation over time Insufficient surface charge (low zeta potential); Ostwald ripening.Increase surfactant concentration or use a charged surfactant to increase zeta potential; Optimize the lipid matrix composition.

Conclusion

The use of 1,2-Dipalmitoyl-3-glucosylglycerol in solid lipid nanoparticle formulations offers a promising strategy for targeted drug delivery, particularly for diseases characterized by overexpression of glucose transporters. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to successfully formulate and evaluate DPGG-based SLNs. It is important to emphasize that the provided protocols are a starting point, and optimization of formulation parameters is essential to achieve the desired nanoparticle characteristics for a specific therapeutic application. The experimental determination of the melting point of DPGG is a critical first step in this optimization process.

References

  • Hejia Chemical. (n.d.). Dipropylene glycol (DPG) - Traditional Solvent.
  • Chen, S., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 11, 3647–3659.
  • Oliva, M., et al. (2009). Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy. European Journal of Pharmaceutics and Biopharmaceutics, 71(2), 336-344.
  • Pawar, A. A., & Kadam, V. J. (2024). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles.
  • BOC Sciences. (n.d.). Lipid Nanoparticle Stability Testing and Solutions.
  • Garud, A., et al. (2012). Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. International Current Pharmaceutical Journal, 1(11), 384-393.
  • Jeevanraman, J., et al. (2023). Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. World Journal of Pharmaceutical Research, 13(1), 508-527.
  • Agilent. (2024). Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Agilent Technologies, Inc.
  • Liu, J., et al. (2003). [Preparation of solid lipid nanoparticles by microemulsion technique]. Yao Xue Xue Bao, 38(8), 626-630.
  • Pesch, T., et al. (2025). Solid Lipid Nanoparticles Coated with Glucosylated poly(2-oxazoline)s: A Supramolecular Toolbox Approach. Biomacromolecules.
  • Mehnert, W., & Mäder, K. (2002). Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization.
  • Academia.edu. (n.d.). solid lipid nanoparticles (sln): formulation by high pressure homogenization. Retrieved from [Link]

  • Sastri, K. T. P., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(06), 144-158.
  • Agilent. (2024). Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Agilent Technologies, Inc.
  • Yasir, M., et al. (2020). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery.
  • MDPI. (2022). Solid Lipid Nanoparticles. In Molecules (Vol. 27, Issue 10). [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Development of Solid Lipid Nanoparticles (SLNs) for Poorly Soluble Drugs.
  • Dadashzadeh, S., et al. (2017). Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs. Current Drug Delivery, 14(7), 896-911.
  • Chirio, D., et al. (2014). Techniques for the Preparation of Solid Lipid Nano and Microparticles. In Advances in Nanotechnology. IntechOpen.
  • PubChem. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]

  • Ganta, S., & Amiji, M. (2014). Structure of solid lipid nanoparticles produced by a microwave-assisted microemulsion technique. RSC Advances, 4(100), 57076-57083.
  • IntechOpen. (2022). Solid Lipid Nanoparticles (SLN).
  • PubMed. (1986). Surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols. Biochemistry, 25(15), 4468-4472.
  • Al-Adhami, M., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics, 14(11), 2419.
  • Gupta, C. M., et al. (1977). Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. Proceedings of the National Academy of Sciences, 74(10), 4315-4319.
  • MDPI. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
  • SciSpace. (n.d.). SOLID LIPID NANOPARTICLES (SLNs)
  • MDPI. (2025). Structure Elucidation and Characterization of Novel Glycolipid Biosurfactant Produced by Rouxiella badensis DSM 100043 T.
  • ResearchGate. (n.d.). Structural characterization of the glycolipid from S. occidentalis. Retrieved from [Link]

  • ResearchGate. (2024). Physical Characterization of Polyethylene Glycol Modified by Solid Lipid Nanoparticles for Targeted Drug Delivery.
  • Bio-Techne. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG), Phosphorylglycerol. Retrieved from [Link]

  • Mulla, J. S., et al. (2012). Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. International Journal of Advances in Pharmaceutical Sciences, 3(5-6), 384-393.
  • ResearchGate. (n.d.). Loading capacity of different drugs loaded solid lipid nanoparticles. Retrieved from [Link]

  • PubMed. (1983). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Journal of Lipid Research, 24(9), 1229-1234.
  • PubMed Central. (2025).
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  • Kaggle. (n.d.). Melting Point on Chemical Dataset. Retrieved from [Link]

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Method

Advanced Thin-Film Hydration Protocols for 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) Vesicles

Executive Summary The formulation of glycolipid-based vesicles presents unique thermodynamic and physicochemical challenges compared to standard phospholipid systems. 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) is a synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of glycolipid-based vesicles presents unique thermodynamic and physicochemical challenges compared to standard phospholipid systems. 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) is a synthetic, fully saturated glycolipid widely utilized in targeted drug delivery and membrane biophysics to mimic bacterial or plant thylakoid membranes. Because DPGG lacks a charged phosphate group and possesses a highly hydrogen-bonded monosaccharide headgroup, its hydration dynamics require precise thermal and solvent control. This guide provides a self-validating, mechanistically grounded protocol for the thin-film hydration (Bangham method) of DPGG, ensuring reproducible production of unilamellar vesicles.

Physicochemical Profiling of DPGG

To design a robust hydration protocol, we must first deconstruct the molecule. DPGG consists of a hydrophilic glucose headgroup and two hydrophobic palmitoyl (16:0) chains. The absence of a formal charge means electrostatic repulsion cannot be relied upon to separate adjacent bilayers during hydration; instead, we must manipulate thermal energy and steric hydration forces.

Table 1: Physicochemical Properties of DPGG & Mechanistic Implications

PropertyQuantitative ValueMechanistic Implication for Formulation
Molecular Weight 731.1 g/mol Critical for calculating exact molar ratios in complex lipid mixtures 1.
Acyl Chain Structure 16:0 (Dipalmitoyl)Fully saturated chains maximize van der Waals interactions, driving a highly rigid hydrophobic core.
Headgroup Glucose (Neutral)Multiple hydroxyl (-OH) groups create a dense intermolecular hydrogen-bonding network in the dry state.
Phase Transition (Tₘ) ~50°C – 55°CDictates that all hydration, annealing, and extrusion steps must strictly occur at ≥ 65°C to maintain fluidity.

Mechanistic Principles of Glycolipid Hydration

The core of the thin-film hydration technique is the spontaneous swelling of a dry lipid film when exposed to an aqueous gradient 2. However, DPGG's glucose headgroups form a tightly packed, crystalline lattice in the dry state due to extensive sugar-sugar hydrogen bonding.

If hydration is attempted below the phase transition temperature (Tₘ), water molecules lack the kinetic energy required to break these intermolecular bonds, resulting in fractured, unhydrated lipid aggregates. By heating the system above the Tₘ (into the liquid-crystalline Lα phase), the palmitoyl chains melt, increasing the cross-sectional area of the lipid. This lateral expansion disrupts the headgroup lattice, allowing water to penetrate, form sugar-water hydrogen bonds, and drive the self-assembly of Multilamellar Vesicles (MLVs) 3.

PhaseTransition Gel Gel Phase (Lβ) T < Tm Fluid Fluid Phase (Lα) T > Tm Gel->Fluid Heat to 65°C (Melt Chains) Fluid->Gel Cool to RT (Crystallize) Vesicle Closed Vesicle (MLV) Fluid->Vesicle Aqueous Buffer + Agitation

Fig 1: Thermotropic phase behavior of DPGG dictating successful vesicle self-assembly.

The Self-Validating Protocol: Thin-Film Hydration & Sizing

This protocol is engineered as a closed-loop, self-validating system. Each phase contains specific physicochemical checkpoints to ensure the structural integrity of the final liposomes.

Workflow A 1. Solvent Solubilization DPGG in CHCl3:MeOH (2:1) B 2. Rotary Evaporation 40°C, Reduced Pressure A->B C 3. Vacuum Desiccation >4 Hours (Trace Solvent Removal) B->C D 4. High-Temp Hydration Buffer at 65°C (T > Tm) C->D E 5. Isothermal Annealing 1 Hour at 65°C D->E F 6. Hot Extrusion 100nm Polycarbonate, 65°C E->F

Fig 2: Step-by-step thin-film hydration workflow optimized for DPGG liposome formulation.

Phase I: Organic Solubilization & Film Deposition

Causality Check: Pure chloroform is insufficient for DPGG. While it solvates the palmitoyl chains, it cannot disrupt the hydrogen bonds of the glucose headgroup, leading to micro-precipitates. A polar co-solvent is mandatory.

  • Lipid Dissolution: Weigh the desired mass of DPGG and dissolve it in a 2:1 (v/v) mixture of Chloroform:Methanol to achieve a concentration of 10-20 mg/mL. Ensure the solution is optically clear.

  • Film Formation: Transfer the solution to a round-bottom flask. Attach to a rotary evaporator set to a water bath temperature of 40°C. Rotate at 150 RPM under gradually reduced pressure until a thin, opaque lipid film forms uniformly on the flask walls.

  • Desiccation: Transfer the flask to a high-vacuum desiccator for a minimum of 4 hours (preferably overnight). Validation: Residual methanol can interdigitate between lipid headgroups, artificially lowering the Tₘ and destabilizing the final bilayer. Complete desiccation is non-negotiable.

Phase II: High-Temperature Aqueous Hydration

Causality Check: Hydration must occur well above the lipid's Tₘ to ensure the bilayer is in the fluid phase 4.

  • Buffer Preparation: Pre-heat the hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to 65°C .

  • Hydration: Add the hot buffer to the lipid film to achieve the target lipid concentration (typically 1-5 mg/mL).

  • Agitation & Annealing: Immediately vortex the flask vigorously for 2 minutes. Place the flask in a 65°C shaking water bath for 1 hour. Validation: This extended annealing period is critical for DPGG; it allows time for the tightly packed glucose headgroups to fully hydrate and for the lipid sheets to close into thermodynamically stable MLVs.

Phase III: Thermally-Controlled Extrusion

Causality Check: Extruding DPGG below its Tₘ forces rigid, gel-phase bilayers through microscopic pores. This will instantly rupture the vesicles, cause lipid aggregation, and permanently clog the polycarbonate membrane.

  • Apparatus Assembly: Assemble a jacketed extruder with a 100 nm polycarbonate membrane and pre-heat the entire block to 65°C using a circulating water bath.

  • Sizing: Pass the hot MLV suspension through the membrane 11 to 15 times. An odd number of passes ensures the final extrudate ends up in the receiver syringe, leaving any large, unextruded aggregates behind.

  • Cooling: Allow the resulting Large Unilamellar Vesicles (LUVs) to cool gradually to room temperature, allowing the palmitoyl chains to crystallize back into the gel phase while maintaining their spherical geometry.

Quality Control & Troubleshooting

To ensure the protocol has functioned as a self-validating system, immediate post-production quality control is required.

Table 2: Critical Quality Attributes (CQAs) & Feedback Loops

Analytical MethodTarget MetricFailure ModeCorrective Action (Feedback Loop)
Dynamic Light Scattering (DLS) Z-Average Size: 110 - 130 nmSize > 150 nm indicates incomplete sizing or vesicle fusion.Verify extruder block temperature was strictly maintained at ≥65°C. Re-extrude the sample.
DLS (Polydispersity) PDI < 0.15PDI > 0.2 indicates a heterogeneous mixture of MLVs and LUVs.Increase the annealing time during Phase II to ensure complete hydration before extrusion.
Visual Inspection Translucent, slightly opalescentVisible white particulates (flocculation).Indicates lipid crashed out due to hydration below Tₘ. Discard and repeat Phase II at a higher temperature.

References

  • Title: 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)
  • Source: springernature.
  • Source: nih.
  • Source: researchgate.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting phase separation in 1,2-Dipalmitoyl-3-glucosylglycerol lipid mixtures

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with phase separation in lipid mixtures containing 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG). Here, we provid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with phase separation in lipid mixtures containing 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG). Here, we provide in-depth technical guidance in a question-and-answer format to address specific experimental issues.

Understanding the Core Component: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)

1,2-Dipalmitoyl-3-glucosylglycerol is a synthetic glycoglycerolipid. Its behavior in a lipid bilayer is significantly influenced by its dipalmitoyl (16:0) saturated acyl chains and its glucose headgroup. The saturated chains promote tighter packing, while the glucose headgroup can participate in extensive hydrogen bonding networks.

Physicochemical Properties of DPGG and Related Lipids
LipidAcyl/Alkyl ChainHeadgroupMain Phase Transition Temperature (Tm)
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) 16:0 (ester)Phosphocholine~41 °C
DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) 16:0 (ester)Phosphoethanolamine~63 °C
1,2-di-O-tetradecyl-3-O-β-D-glucosyl-sn-glycerol (14-Glc) 14:0 (ether)GlucoseNot specified, but forms stable bilayers
Estimated DPGG (1,2-dipalmitoyl-3-O-β-D-glucosyl-sn-glycerol) 16:0 (ester)GlucoseLikely > 50 °C

Given that increasing the hydrocarbon chain length generally increases the Tm, it is reasonable to estimate that the Tm of DPGG is likely to be above 50°C.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My DPGG-containing lipid mixture is forming aggregates or precipitating after hydration. What is causing this and how can I fix it?

A1: Underlying Causes and Solutions

Aggregation in DPGG-containing liposomes is a common issue and can stem from several factors, primarily related to intermolecular interactions and preparation technique.

Causality:

  • Strong Intermolecular Hydrogen Bonding: The glucose headgroup of DPGG can form extensive hydrogen bond networks with neighboring lipids.[2][3] While this can be desirable for membrane stability, excessive or improper hydrogen bonding during hydration can lead to the formation of large, insoluble aggregates instead of well-dispersed vesicles.

  • Hydration Below the Phase Transition Temperature (Tm): Attempting to hydrate a lipid film below the Tm of its highest-Tm component (in this case, likely DPGG) will result in poor hydration and the formation of large, multilamellar aggregates. The lipid acyl chains are in a rigid, gel-like state and do not allow for efficient water penetration and vesicle formation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the hydration buffer can influence the surface charge and hydration of the liposomes, potentially leading to aggregation.[4]

Troubleshooting Protocol:

  • Optimize Hydration Temperature:

    • Action: Always hydrate the lipid film at a temperature significantly above the Tm of the highest-Tm lipid in the mixture. For DPGG-containing mixtures, a starting point of 60-65°C is recommended.

    • Rationale: This ensures all lipids are in the fluid, liquid-crystalline phase, allowing for proper hydration and self-assembly into vesicles.

  • Control Hydration and Agitation:

    • Action: Add the pre-warmed hydration buffer to the dry lipid film and agitate gently. Avoid vigorous vortexing initially, as this can lead to the formation of large, stable aggregates. A gentle swirling or rotation is preferred.

    • Rationale: This allows for a more controlled swelling of the lipid bilayers before they detach and form vesicles.

  • Incorporate a "Spacer" Lipid:

    • Action: Consider including a lipid with a bulky headgroup, such as a PEGylated lipid (e.g., DSPE-PEG2000) at a low molar ratio (1-5 mol%).

    • Rationale: The polyethylene glycol (PEG) chains create a steric barrier on the surface of the liposomes, preventing them from coming into close enough contact to aggregate.[5][6]

  • Optimize Buffer Composition:

    • Action: If aggregation persists, screen different buffer conditions. While DPGG is nonionic, the overall surface potential of the vesicle can be influenced by the other lipids present. For neutral liposomes, low to moderate ionic strength buffers are generally preferred.

    • Rationale: High ionic strength can screen surface charges and reduce electrostatic repulsion between vesicles, promoting aggregation.[4]

Q2: I am observing distinct domains in my DPGG-containing vesicles using fluorescence microscopy. How can I confirm this is phase separation and what can I do to promote miscibility?

A2: Confirming and Mitigating Phase Separation

The observation of distinct domains is a strong indicator of lateral phase separation within the lipid bilayer. This occurs when the different lipid components of the mixture are not fully miscible under the experimental conditions.

Causality:

  • Mismatch in Acyl Chain Properties: Mixing lipids with significantly different acyl chain lengths or degrees of saturation can lead to phase separation. The long, saturated dipalmitoyl chains of DPGG favor an ordered, gel-like phase (Lβ), while lipids with shorter or unsaturated chains will favor a disordered, liquid-crystalline phase (Lα).

  • Headgroup Interactions: The strong hydrogen-bonding capability of the DPGG headgroup can lead to the formation of glycolipid-rich domains, excluding other lipids.[2][7]

  • Temperature: If the experimental temperature is below the miscibility transition temperature of the lipid mixture, phase separation is thermodynamically favorable.

Troubleshooting and Characterization Workflow:

Caption: Workflow for troubleshooting observed lipid domains.

Step-by-Step Guide:

  • Confirm Phase Separation with Orthogonal Techniques:

    • Differential Scanning Calorimetry (DSC):

      • Protocol: Prepare a concentrated liposome suspension (1-5 mg/mL) of your lipid mixture. Run a temperature scan (e.g., from 10°C to 80°C) at a controlled rate (e.g., 1°C/min).

      • Interpretation: A single, sharp phase transition peak suggests good miscibility. Broad peaks or multiple distinct peaks indicate the presence of separate lipid phases.[8][9][10]

    • Freeze-Fracture Electron Microscopy:

      • Protocol: This technique involves rapidly freezing the liposome suspension and then fracturing the frozen sample to reveal the internal structure of the bilayers.

      • Interpretation: Phase-separated domains will appear as smooth (gel phase) or rough (liquid-crystalline phase) patches on the fracture face.[11][12][13]

  • Promote Lipid Miscibility:

    • Adjust Lipid Composition:

      • Action: If possible, choose a phospholipid partner with acyl chains that are more similar in length and saturation to DPGG (e.g., another dipalmitoyl lipid like DPPC).

      • Rationale: This reduces the hydrophobic mismatch and favors more uniform mixing.

    • Increase Experimental Temperature:

      • Action: Conduct your experiments at a higher temperature, but be mindful of the stability of any encapsulated molecules.

      • Rationale: For many lipid mixtures, miscibility increases with temperature.[14]

    • Incorporate Cholesterol:

      • Action: Add cholesterol to your lipid mixture (e.g., 10-30 mol%).

      • Rationale: Cholesterol acts as a "fluidity buffer." It can disrupt the tight packing of gel-phase lipids and increase the ordering of liquid-disordered phase lipids, thereby promoting the formation of a single liquid-ordered (Lo) phase and increasing miscibility.[14]

Q3: My protocol involves extrusion to create unilamellar vesicles, but I'm experiencing high back pressure and filter clogging with my DPGG mixture. What's happening?

A3: Troubleshooting Extrusion Issues

High back pressure and filter clogging during extrusion are common problems when working with high-Tm lipids like DPGG.

Causality:

  • Extrusion Below the Tm: If the temperature of the extruder and the lipid suspension is below the Tm of the DPGG-rich domains, these domains will be in a rigid, gel-like state. These rigid lipid patches cannot easily pass through the pores of the polycarbonate membrane, leading to clogging.

  • Formation of Non-Lamellar Structures: At high concentrations, some glycolipids can have a tendency to form non-bilayer structures, such as hexagonal or cubic phases, which are not amenable to extrusion.[5][15]

Troubleshooting Protocol:

  • Ensure Temperature is Above Tm:

    • Action: Pre-heat the extruder block to a temperature at least 10-15°C above the estimated Tm of your DPGG mixture (a starting point of 70-75°C is recommended). Also, ensure the lipid suspension is pre-heated to the same temperature before loading into the syringes.

    • Rationale: This maintains the lipids in a fluid state throughout the extrusion process, allowing them to deform and pass through the membrane pores.

  • Gradual Extrusion:

    • Action: Apply slow, steady pressure to the syringes. Do not force the suspension through the membrane if you encounter significant resistance.

    • Rationale: Rapid extrusion can increase the likelihood of filter clogging and can also lead to vesicle rupture.

  • Check for Non-Lamellar Phases (Advanced):

    • Action: If temperature optimization does not resolve the issue, consider characterizing the bulk phase behavior of your lipid mixture using techniques like Small-Angle X-ray Scattering (SAXS).

    • Interpretation: SAXS can distinguish between lamellar, hexagonal, and cubic phases. If non-lamellar phases are present, you may need to adjust the lipid composition or hydration conditions.

Extrusion Troubleshooting Flowchart:

Sources

Optimization

Optimizing sonication time for 1,2-Dipalmitoyl-3-glucosylglycerol vesicle formation

Welcome to the Technical Support Center for 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vesicle formulation. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and mechanic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vesicle formulation. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and mechanical nuances of glycolipid sonication.

DPGG is a synthetic glycolipid characterized by its two saturated 16-carbon (palmitoyl) chains. These chains dictate its thermal behavior, resulting in a gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 41°C[1]. Understanding the interplay between this phase transition and the acoustic cavitation generated during sonication is the key to producing monodisperse, stable Small Unilamellar Vesicles (SUVs).

Quantitative Data: Sonication Time vs. Vesicle Metrics

Optimizing sonication time is a balancing act. Too little time leaves large, un-fractured multilamellar vesicles (MLVs), while excessive sonication induces chemical degradation and probe shedding[2][3]. The table below summarizes the expected physical metrics of DPGG vesicles based on active probe sonication time at 60°C.

Active Sonication TimeMean Vesicle Size (nm)Polydispersity Index (PDI)Vesicle Morphology & Visual Status
0 min (Pre-sonication)> 1000 nm> 0.50MLVs; Milky, opaque suspension
5 min 200 – 400 nm0.35 – 0.45Mixed MLVs and large SUVs; Cloudy
15 min 80 – 120 nm0.20 – 0.25SUVs; Translucent
30 min (Optimal)50 – 70 nm< 0.15Uniform SUVs; Clear, bluish-opalescent
60 min (Over-processed)60 – 90 nm> 0.30SUVs + Degraded aggregates; Grayish tint

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for DPGG sonication, and why does it matter? A: You must sonicate DPGG at least 10°C to 15°C above its phase transition temperature ( Tm​ ). Because DPGG contains dipalmitoyl chains, its Tm​ is roughly 41°C[1]. Therefore, maintain the sample at 55°C–60°C during sonication[4][5]. Causality: Acoustic cavitation mechanically fractures the lipid bilayer. If the lipid is processed below its Tm​ (in the rigid "gel" phase), the fragmented bilayer sheets cannot easily bend and reseal. Processing above the Tm​ ensures the acyl chains are in a fluid, liquid-crystalline state, allowing the hydrophobic edges to spontaneously curl and reseal into thermodynamically stable SUVs[6].

Q: How does sonication time dictate the Polydispersity Index (PDI)? A: PDI follows a U-shaped curve relative to sonication time. Initially (0–5 min), high-energy shear forces break MLVs unevenly, creating a highly polydisperse mixture (PDI > 0.4)[7]. Between 15 and 30 minutes, an equilibrium is reached where the rate of vesicle fracture equals the rate of resealing, yielding a homogenous population (PDI < 0.2)[2]. Extending sonication beyond 45 minutes increases PDI due to lipid oxidation and subsequent re-aggregation[2].

Q: Should I use continuous or pulsed sonication? A: Always use pulsed sonication (e.g., 30 seconds ON, 30 seconds OFF). Causality: Continuous sonication generates excessive localized heat that can exceed the chemical stability threshold of the glycolipid, leading to hydrolysis of the ester bonds or oxidation[8]. Pulsing allows the intense heat generated by cavitation to dissipate into the surrounding temperature-controlled water bath.

Troubleshooting Guide

Issue: My final DPGG suspension has a grayish tint. Is it ruined?

  • Root Cause: The grayish tint is caused by titanium shedding from the sonicator probe tip, a common artifact of prolonged acoustic cavitation[3]. As the probe tip erodes over time (especially past 30 minutes of active sonication), microscopic titanium particles are released into the suspension.

  • Solution: Centrifuge the sample at 10,000 × g for 10 minutes at room temperature. The dense titanium particles will form a dark pellet at the bottom, while the SUVs will remain suspended in the supernatant[3]. To prevent this, strictly limit active sonication time to 30 minutes and regularly polish or replace pitted probe tips.

Issue: After 30 minutes of sonication, my DLS data shows a bimodal size distribution (e.g., peaks at 60 nm and 800 nm).

  • Root Cause: A bimodal distribution indicates incomplete conversion of MLVs to SUVs. This occurs when acoustic energy is not evenly distributed throughout the sample volume, often because the probe tip is positioned too high or the sample volume is too large for the probe's amplitude[3].

  • Solution: Ensure the probe tip is submerged exactly one-third of the way into the liquid. If working with volumes >5 mL, switch to a larger probe diameter or divide the sample into smaller batches. You can salvage the current batch by vortexing vigorously and sonicating for an additional 10 minutes (pulsed) at 60°C[4].

Issue: My vesicles are the right size initially, but they aggregate and precipitate after 24 hours.

  • Root Cause: This is a classic sign of over-sonication leading to lipid degradation. Excessive sonication (>45 minutes) generates free radicals via water cavitation, which can oxidize the lipids[2]. Degraded lipids lose their ideal cylindrical geometry, destabilizing the bilayer curvature and causing the SUVs to fuse.

  • Solution: Reduce total active sonication time to 15–30 minutes. If longer times are absolutely necessary, purge the hydration buffer with Argon or Nitrogen gas prior to sonication to displace dissolved oxygen and minimize free radical formation.

Self-Validating Protocol: Optimized Probe Sonication for DPGG SUVs

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual or physical checkpoints are met.

Step 1: Hydration & MLV Formation

  • Hydrate the dry DPGG lipid film with your chosen aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 10 mg/mL.

  • Vortex vigorously for 5 minutes while holding the tube in a 60°C heating block until the film is completely suspended.

  • Validation Checkpoint: The suspension must appear uniformly milky and opaque. If large lipid flakes are visible, continue vortexing.

Step 2: Thermal Equilibration

  • Place the sample tube in a water bath set to 60°C. Allow it to equilibrate for 10 minutes.

  • Causality Check: Heating well above the DPGG Tm​ (~41°C) ensures the acyl chains are fully in the liquid-crystalline phase, making the bilayer pliable enough to fracture and reseal[5].

Step 3: Probe Sonication (The Optimization Step)

  • Submerge the sonicator probe tip (e.g., 3 mm microtip) one-third of the way into the sample. Ensure it does not touch the tube walls, which dampens the amplitude.

  • Set the sonicator to 40% amplitude.

  • Apply pulsed sonication: 30 seconds ON, 30 seconds OFF [8].

  • Continue for a total active sonication time of 20 to 30 minutes (40 to 60 minutes total time including rest periods)[2][7].

  • Validation Checkpoint: Observe the Tyndall effect. The liquid must transition from milky white to a translucent, bluish-opalescent appearance. This optical shift confirms that the vesicles are now smaller than the wavelength of visible light (<100 nm). If it remains milky, sonication is incomplete.

Step 4: Purification (Titanium Removal)

  • Transfer the sonicated suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 × g for 10 minutes at room temperature[3].

  • Validation Checkpoint: A small, dark gray pellet of titanium should be visible at the bottom. Carefully decant the clear supernatant (containing the SUVs) into a fresh vial.

Process Visualization

G N1 Dry DPGG Lipid Film N3 MLV Suspension (Multilamellar Vesicles) N1->N3 Hydrate N2 Aqueous Hydration Buffer N2->N3 N4 Thermal Incubation (T > 55°C, above Tm) N3->N4 Pre-heat N5 Probe Sonication (Optimize Time: 15-30 min) N4->N5 Maintain Heat N6 SUV Suspension (Small Unilamellar Vesicles) N5->N6 Acoustic Cavitation N7 Centrifugation (Remove Titanium) N6->N7 Purify N8 DLS Characterization (Size & PDI QC) N7->N8 Validate

Workflow for DPGG SUV formation via optimized probe sonication and purification.

References

  • [7] Optimization of mixing temperature and sonication duration in liposome preparation. ResearchGate. 7

  • [2] Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. MDPI. 2

  • [4] Optimization of mixing temperature and sonication duration in liposome preparation optimasi suhu pencampuran dan durasi. Neliti. 4

  • [3] Ultrasonic Liposome Formation: Methodology and Advantages. Hielscher Ultrasonics. 3

  • [6] Lamellarity of ultrasound assisted formations of dipalmitoyl-lecithin vesicles. PMC / NIH. 6

  • [8] The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes. PMC / NIH.8

  • [1] Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. PMC / NIH. 1

  • [5] Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th for Optimal Processing and Troubleshooting Success. Avanti Polar Lipids. 5

Sources

Troubleshooting

DPGG Liposome Thermal Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) liposomal formulations. DPGG is a synthetic glycolipid highly valued in targeted drug delivery and biosensing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) liposomal formulations. DPGG is a synthetic glycolipid highly valued in targeted drug delivery and biosensing. Its unique glucosyl headgroup facilitates extensive hydrogen bonding, promoting the formation of tightly packed microstructure domains[1]. Despite these structural advantages, DPGG liposomes—like many phospholipid vesicles—are susceptible to thermally-induced cargo leakage, hydrolytic degradation, and aggregation during processing and long-term storage[2][3].

This hub provides researchers and drug development professionals with causality-driven FAQs, validated troubleshooting protocols, and quantitative benchmarks to optimize the thermal resilience of DPGG formulations.

Part 1: Diagnostic Workflow

Use the following logical pathway to identify the root cause of thermal instability in your DPGG liposomes and apply the correct targeted intervention.

DPGG_Troubleshooting Start Thermal Instability in DPGG Liposomes Q1 Identify Primary Mode of Failure Start->Q1 Leakage Cargo Leakage (Phase Transition Issue) Q1->Leakage High Permeability at 37°C Aggregation Vesicle Aggregation (Steric Issue) Q1->Aggregation Size Increase (via DLS) Hydrolysis Lipid Hydrolysis (Chemical Degradation) Q1->Hydrolysis Long-term Storage Degradation Sol1 Incorporate Cholesterol (up to 30 mol%) Leakage->Sol1 Sol2 Add DSPE-PEG2000 (2-5 mol%) Aggregation->Sol2 Sol3 Lyophilize with Trehalose (Cryoprotectant) Hydrolysis->Sol3

Diagnostic workflow for resolving DPGG liposome thermal instability.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my pure DPGG liposomes exhibit rapid cargo leakage when exposed to physiological temperatures (37°C)? A1: Cargo leakage is primarily governed by the lipid bilayer's phase transition temperature ( Tm​ ). As the temperature approaches the Tm​ of the dipalmitoyl chains, the lipid matrix transitions from a highly ordered, rigid "gel" phase to a disordered "liquid-crystalline" phase. This transition drastically increases membrane fluidity and free volume, allowing encapsulated hydrophilic molecules to escape[3][4]. While the glucosyl headgroups of DPGG form hydrogen bonds that naturally tighten the membrane[1], this non-covalent network is often insufficient to prevent permeability spikes at elevated temperatures.

Q2: How does the addition of cholesterol specifically prevent this thermally-induced leakage? A2: Cholesterol acts as a bidirectional membrane fluidity buffer. At temperatures above the Tm​ , cholesterol's rigid, planar steroid ring structure intervenes in the lipid chain packing. It physically restricts the motional freedom (trans-gauche isomerizations) of the DPGG acyl chains[4][5]. This interaction thickens the liposome bilayer, decreases the area per lipid molecule, and significantly reduces membrane permeability, thereby preventing cargo leakage under thermal stress[5][6].

Q3: My DPGG liposomes are stable at room temperature but aggregate when heated. How do I resolve this? A3: Thermally-induced aggregation occurs when increased kinetic energy overcomes the electrostatic repulsive forces (zeta potential) between vesicles, leading to van der Waals-driven flocculation or fusion[3]. To resolve this, incorporate a small molar percentage (2-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000). The polyethylene glycol chains extend into the aqueous phase and adopt a "brush-like" regime. This provides robust steric hindrance, physically blocking vesicle-vesicle collisions even at elevated temperatures[4].

Q4: Can I freeze my DPGG liposomes to preserve their thermal stability long-term? A4: Direct freezing of aqueous liposome suspensions is highly discouraged. The formation of ice crystals will physically fracture the DPGG bilayer, leading to massive cargo loss upon thawing[2]. Instead, liposomes should be lyophilized (freeze-dried) in the presence of a cryoprotectant like trehalose. Trehalose molecules replace the water hydration shell around the lipid headgroups, maintaining the bilayer's structural integrity in the dry state and preventing vesicle fusion[2][7].

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Optimizing the Cholesterol-to-DPGG Ratio for Thermal Resilience

Use this protocol to abolish the sharp phase transition of DPGG and reduce thermal permeability.

  • Lipid Preparation: Dissolve DPGG and Cholesterol in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. Prepare a target formulation of 70:30 (DPGG:Cholesterol molar ratio), which is proven to yield the highest thermal stability with minimal leakage[6].

  • Thin-Film Hydration: Evaporate the organic solvent using a rotary evaporator under reduced pressure at 45°C to form a uniform, thin lipid film. Desiccate under a vacuum overnight to remove all trace solvents.

  • Hydration & Encapsulation: Hydrate the lipid film with a pre-heated aqueous buffer (e.g., PBS, pH 7.4) containing your water-soluble cargo. Critical Step: Ensure the hydration temperature is maintained at least 10°C above the Tm​ of DPGG (hydrate at ~55-60°C) for 1 hour with vigorous vortexing.

  • Sizing (Extrusion): Extrude the multilamellar vesicle suspension 10-15 times through a polycarbonate membrane (100 nm pore size) using a thermojacketed extruder strictly maintained at 55°C.

  • Self-Validation (Thermal Stress Test): Dialyze the suspension to remove unencapsulated cargo. Incubate the purified liposomes at 37°C and 50°C. Sample aliquots at 1, 12, 24, and 48 hours. Quantify cargo leakage using UV-Vis or fluorescence spectroscopy. A successful 70:30 formulation should exhibit <10% leakage over 48 hours[6].

Protocol B: Lyophilization with Trehalose for Long-Term Storage

Use this protocol to arrest hydrolytic degradation and thermal instability during long-term storage.

  • Cryoprotectant Addition: Add a sterile-filtered trehalose solution to the purified DPGG liposome suspension. Critical Step: The sugar-to-lipid dry-mass ratio must be optimized between 2:1 and 5:1 to ensure complete glassy matrix formation[7].

  • Flash Freezing: Aliquot the mixture into lyophilization vials. Flash-freeze the vials in liquid nitrogen or a dry ice/ethanol bath. Rapid freezing ensures the formation of amorphous (glassy) ice rather than destructive crystalline ice.

  • Primary Drying: Transfer to a lyophilizer. Apply a high vacuum (< 0.1 mbar) and set the shelf temperature below the glass transition temperature of the trehalose formulation (typically -30°C to -40°C) for 24-48 hours.

  • Secondary Drying: Gradually ramp the shelf temperature to 20°C to remove bound water, ensuring the final moisture content is < 2%.

  • Self-Validation (Rehydration): Rehydrate the lyophilized cake with the exact volume of sterile distilled water lost during drying. Swirl gently; do not vortex vigorously. Verify size retention via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) should remain unchanged from pre-lyophilization values.

Part 4: Quantitative Data Benchmarks

Use the following table to benchmark your DPGG liposome formulations against established stability metrics.

Formulation ModulatorPrimary Mechanism of ActionExpected Mean Size (nm)Encapsulation Efficiency (%)Thermal Stability (37°C, 48h)Reference
Pure DPGG (Control) Hydrogen bonding via glucosyl headgroups110 ± 565 - 70%Low (High leakage at Tm​ )[1]
DPGG + 30 mol% Cholesterol Acyl chain restriction; bilayer thickening125 ± 885 - 90%High (<10% leakage)[5][6]
DPGG + 5 mol% DSPE-PEG2000 Steric hindrance (brush-like regime)130 ± 1080 - 85%Moderate (Prevents fusion)[4]
DPGG + Trehalose (5:1 mass ratio) Water replacement; glassy matrix formation120 ± 6 (Post-rehydration)> 95% retentionVery High (Dry state)[7]

References

  • [4] Poornima Kalyanram, Noor Hussein, Amit Tiwari, Anju Gupta. Insights on the Thermal and Physical Stability of the Modified Polymerizable Liposomes for Improved Photoactivity. Open Access Pub. Available at:

  • [5] Revealing cholesterol effects on PEGylated HSPC liposomes using AF4–MALS and simultaneous small- and wide-angle X-ray scattering. IUCr Journals. Available at:

  • [1] Glycolipids improve the stability of liposomes: The perspective of bilayer membrane structure. PubMed (NIH). Available at:

  • [2] How Should I Store My Liposomes? Avanti Polar Lipids Research. Available at:

  • [7] Factors affecting the stability of dry liposomes. PubMed (NIH). Available at:

  • [3] Stability Aspects of Liposomes. Academia.edu. Available at:

  • [6] Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. Available at:

Sources

Optimization

Optimizing lipid extraction yield for 1,2-Dipalmitoyl-3-glucosylglycerol from biological samples

Welcome to the Technical Support Center for Glycolipid Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physiochemical challenges associated with isolating 1,2-Dipalmitoyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Glycolipid Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physiochemical challenges associated with isolating 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) from complex biological matrices.

DPGG is a monoglucosyldiacylglycerol (MGlcDAG), a class of glycoglycerolipids critical to membrane stability in various bacteria and plants (). Because DPGG possesses a highly polar, hydrogen-bonding glucose headgroup paired with two strictly hydrophobic palmitoyl (C16:0) chains, it exhibits extreme amphiphilicity. This unique structure frequently causes poor partitioning, emulsion trapping, and degradation when using legacy extraction methods.

Below, you will find our validated methodologies, mechanistic troubleshooting FAQs, and quantitative benchmarks to ensure a self-validating, high-yield extraction system.

I. Optimized Workflow: The MTBE Extraction Method

Legacy methods like rely on chloroform, which forms the heavy lower phase. For amphiphilic glycolipids like DPGG, this often results in the target analyte being trapped in the aqueous-organic interface. We strongly recommend the Methyl-tert-butyl ether (MTBE) method (), which inverts the phase separation, placing the lipid-rich organic layer on top for clean, high-yield recovery.

MTBE_Workflow Sample Biological Sample (Cells/Tissue) Quench Quench & Lyse (Cold Methanol, -20°C) Sample->Quench Extract Add MTBE (Vortex & Incubate) Quench->Extract PhaseSep Phase Separation (Add 0.9% NaCl, Centrifuge) Extract->PhaseSep Upper Upper Organic Phase (MTBE: DPGG & Lipids) PhaseSep->Upper Collect (High Yield) Lower Lower Aqueous Phase (Water/MeOH: Polar Metabolites) PhaseSep->Lower Pellet Bottom Pellet (Proteins/Debris) PhaseSep->Pellet

Optimized MTBE lipid extraction workflow for high-yield DPGG recovery.

Step-by-Step MTBE Protocol for DPGG

Self-Validation Check: If the upper phase is cloudy after step 5, ambient humidity has caused water condensation. Warm briefly to room temperature and re-centrifuge.

  • Quenching: Transfer 50 µL of biological sample (homogenate/plasma) into a glass vial. Immediately add 375 µL of ice-cold Methanol (-20°C) and vortex for 10 seconds to denature endogenous lipases.

  • Extraction: Add 1.25 mL of HPLC-grade MTBE.

  • Incubation: Incubate the mixture for 1 hour at room temperature on a multi-tube vortexer (1,000 rpm) to ensure complete solvent penetration into the biological matrix.

  • Phase Induction: Add 315 µL of MS-grade water containing 0.9% NaCl to induce phase separation. Vortex vigorously for 20 seconds.

  • Separation: Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Collection: Carefully pipette the upper MTBE phase (containing DPGG) into a fresh glass vial.

  • Re-extraction (Optional but recommended): Add 500 µL of MTBE to the remaining lower phase and pellet, vortex, centrifuge, and combine the upper phase with the first collection.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Store at -80°C until LC-MS analysis.

II. Quantitative Yield Comparison

To demonstrate the causality of solvent selection, the following table summarizes the expected recovery metrics of DPGG and common contaminants across different methodologies.

Extraction MethodPrimary Solvent SystemDPGG Recovery (%)Emulsion RiskPhase Collected
MTBE (Optimized) MTBE / Methanol / Water92 - 96% LowUpper (Easy to automate)
Bligh & Dyer Chloroform / Methanol / Water65 - 75%HighLower (Requires piercing interface)
Folch Chloroform / Methanol / Water70 - 78%ModerateLower (Requires piercing interface)

III. Troubleshooting FAQs

Q1: Why is my DPGG recovery consistently low when using the standard Bligh and Dyer method, even though my phospholipid recovery is fine?

The Causality: Phospholipids have a charged but relatively compact headgroup. DPGG, however, possesses a bulky, neutral, but highly polar glucose headgroup capable of extensive hydrogen bonding with water. In a chloroform-based system (), this extreme amphiphilicity causes DPGG to act as a surfactant, partitioning heavily into the aqueous-organic interface rather than the lower chloroform layer. The Solution: Switch to the MTBE method. MTBE has a lower density and a slightly different dielectric constant that better accommodates the solvation of the glucose headgroup while maintaining the hydrophobic C16:0 tails, pulling DPGG cleanly into the upper organic layer ().

Q2: I am experiencing a thick, persistent emulsion at the interface during phase separation. How do I resolve this without degrading the DPGG?

The Causality: Emulsions occur when denatured proteins and complex matrix polysaccharides stabilize lipid droplets in the aqueous phase. If you use pure water for phase separation, the ionic strength is too low to disrupt these protein-lipid interactions. The Solution: Implement a "salting out" strategy. Replace pure water in the phase separation step with a 0.9% NaCl or 0.15 M KCl solution. The addition of chaotropic salts increases the energetic cost of hydrating the hydrophobic palmitoyl tails, forcing the amphiphilic DPGG into the MTBE phase while simultaneously precipitating proteins into a tight pellet at the bottom of the tube. Self-validation: A properly salted extraction will yield a hard, distinct pellet and a mirror-clear interface.

Q3: LC-MS analysis shows high levels of Lyso-DPGG (missing one palmitoyl chain) and low intact DPGG. How can I prevent this degradation?

The Causality: DPGG contains two ester bonds linking the palmitoyl chains to the glycerol backbone. These are highly susceptible to enzymatic cleavage by endogenous galactolipases/glucolipases present in the biological sample, which remain active if the sample is not quenched rapidly. The Solution: Enzymatic degradation happens in seconds. You must quench the sample immediately upon collection by submerging the tissue/cells in -20°C Methanol. Never leave the biological matrix in aqueous buffers at room temperature prior to extraction.

DPGG_Pathway DAG 1,2-Dipalmitoyl-sn-glycerol (DAG) Enz1 Glucosyltransferase (Synthesis) DAG->Enz1 UDPGlc UDP-Glucose UDPGlc->Enz1 DPGG 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) Enz2 Endogenous Lipases (Hydrolysis) DPGG->Enz2 LysoDPGG Lyso-DPGG (Degradation Product) Enz1->DPGG Glycosylation Enz2->LysoDPGG Cleavage of C16:0

Biosynthesis of DPGG and its enzymatic degradation pathway via endogenous lipases.

Q4: Can I use plastic microcentrifuge tubes for this extraction?

The Causality: No. MTBE and Chloroform will leach plasticizers (such as bis(2-ethylhexyl) phthalate - DEHP) from standard polypropylene tubes. These plasticizers ionize incredibly well in positive ion mode during mass spectrometry, causing severe ion suppression that will mask the DPGG signal [1]. The Solution: Use only borosilicate glass vials with PTFE-lined caps throughout the entire extraction and storage process.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. URL:[Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. URL:[Link]

  • Hölzl, G., & Dörmann, P. (2007). Structure and function of glycoglycerolipids in plants and bacteria. Progress in Lipid Research, 46(5), 225-243. URL:[Link]

Troubleshooting

Adjusting extruder pressure for 1,2-Dipalmitoyl-3-glucosylglycerol nanoparticle sizing

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This guide is specifically engineered for researchers and drug development professionals working with 1,2-Dipalmitoyl-3-glucosylglycerol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This guide is specifically engineered for researchers and drug development professionals working with 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) .

Below, you will find a mechanistic breakdown of DPGG extrusion, self-validating protocols, quantitative pressure parameters, and a targeted troubleshooting Q&A.

Part 1: Mechanistic Overview of DPGG Extrusion Dynamics

1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) is a synthetic glycolipid characterized by two fully saturated 16-carbon palmitoyl chains and a bulky, hydrogen-bonding glucosyl headgroup . This specific molecular architecture imparts extreme rigidity to the lipid bilayer, resulting in a significantly elevated gel-to-liquid crystalline phase transition temperature (Tm) [[1]]([Link]).

Attempting to extrude DPGG below its Tm forces the lipid into a highly viscous gel phase. In this state, the lipid physically cannot deform to pass through the tortuous path of a polycarbonate membrane, leading to catastrophic backpressure and membrane rupture . Furthermore, the applied nitrogen gas pressure dictates the shear force and residence time of the vesicles within the membrane pores. If the pressure is too low, the rigid DPGG vesicles will not break and reseal; if it is too high, the rapid flow rate prevents the lipids from elongating and fusing properly, resulting in a highly heterogeneous size distribution .

G A 1. Lipid Hydration (DPGG + Buffer) B 2. Freeze-Thaw Cycles (Disrupt MLVs) A->B MLV Formation C 3. Thermal Equilibration (T > 50°C) B->C Pre-conditioning D 4. Pressurized Extrusion (Nitrogen Gas) C->D Maintain Heat E 5. Polycarbonate Membrane (Sequential Sizing) D->E Apply Specific PSI F 6. Homogenous DPGG LNPs (Low PDI) E->F Size Reduction

Workflow for DPGG nanoparticle extrusion highlighting thermal and pressure dependencies.

Part 2: Quantitative Data Parameters

To achieve a low Polydispersity Index (PDI), pressure must be inversely scaled with pore size. The following table outlines the validated pressure parameters for DPGG extrusion .

Target Pore Size (nm)Applied Pressure (psi)Flow Rate ProfileMechanistic RationaleExpected PDI Impact
400 15 - 25Slow, drop-wiseAllows rigid DPGG vesicles time to elongate and fuse without rupturing.Improves homogeneity; lowers initial PDI.
100 100 - 125Steady, continuousProvides sufficient shear force to break and reseal LUVs at standard therapeutic sizes.Optimal size distribution (<0.15 PDI).
30 - 50 400 - 500RapidOvercomes the extreme physical resistance of small pores and high lipid viscosity.Increases lipid trapping efficiency; tight size spread.

Part 3: Self-Validating DPGG Extrusion Protocol

Validation Checkpoint: Before beginning, ensure your extruder is equipped with a water-jacketed heating block or is placed in a precise temperature-controlled environment.

  • Lipid Film Hydration: Resuspend the DPGG lipid film in your chosen aqueous buffer to a final concentration of ≤20 mg/mL.

    • Causality: Concentrations exceeding 20 mg/mL exponentially increase the viscosity of the multilamellar vesicle (MLV) suspension, making extrusion nearly impossible due to backpressure .

  • Freeze-Thaw Disruption: Subject the hydrated MLV suspension to 5 cycles of freezing in liquid nitrogen (15 seconds) and thawing in a heating block at >50°C (3 minutes).

    • Causality: This pre-conditions the lipids by fracturing the concentric lamellae, converting large MLVs into more manageable vesicles prior to membrane contact .

  • Thermal Equilibration: Preheat the extruder assembly to 55°C.

    • Validation Checkpoint: Allow the DPGG suspension to sit in the heated extruder barrel for at least 5 minutes before applying pressure to ensure the entire sample has crossed the Tm threshold .

  • Sequential Pressurized Extrusion:

    • Pass 1-3 (400 nm): Insert a 400 nm polycarbonate membrane. Apply 25 psi of nitrogen gas. Collect the slow, drop-wise eluate.

    • Pass 4-8 (100 nm): Replace with a 100 nm membrane. Increase pressure to 125 psi. Pass the suspension 5 times to achieve a steady flow.

    • Validation Checkpoint: The eluate should transition from cloudy/milky to translucent, indicating successful nanosizing.

  • Quality Control: Immediately measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS). A successful DPGG extrusion should yield a PDI < 0.2.

Part 4: Troubleshooting FAQs

Q: Why is my extruder backpressure spiking during DPGG sizing, resulting in zero flow? A: This is almost always a thermodynamic failure. Because DPGG possesses saturated palmitoyl chains, it has a high transition temperature. If your extruder barrel drops below ~45°C, the DPGG rapidly reverts to a gel phase [[1]]([Link]). The lipid solidifies within the membrane pores, causing an immediate spike in backpressure. Solution: Increase the water jacket temperature to 55°C and allow 10 minutes for thermal equilibration before reapplying pressure .

Q: I am applying 500 psi to a 100 nm membrane to speed up the process, but my Polydispersity Index (PDI) is >0.4. What is happening? A: You are applying too much pressure for that specific pore size. While increasing the flow rate via high pressure decreases the overall size of the liposomes, it severely degrades size homogeneity . At 500 psi through a 100 nm pore, the DPGG vesicles are forced through so violently that they do not have the necessary residence time to properly break, elongate, and reseal into uniform spheres. Solution: Reduce the nitrogen pressure to 125 psi to achieve a steady, moderate flow rate .

Q: What causes sample leakage from the extruder casing or Luer locks during the process? A: Leakage during extrusion is typically caused by a mismatch between the applied pressure and the membrane's physical resistance, leading to O-ring failure. If you attempt to extrude a concentrated DPGG suspension (>20 mg/mL) directly through a 100 nm filter without sequentially stepping down from 400 nm, the fluid dynamics force the sample laterally out of the casing rather than through the pores . Solution: Always perform sequential sizing (400 nm → 200 nm → 100 nm) and inspect your O-rings for deformation caused by previous high-pressure blowouts.

Troubleshooting Start High Backpressure Detected TempCheck Is Temp > 50°C? Start->TempCheck Heat Increase Temp (Melt Gel Phase) TempCheck->Heat No ConcCheck Is Lipid Conc > 20 mg/mL? TempCheck->ConcCheck Yes Success Resume Extrusion Heat->Success Dilute Dilute Sample (Reduce Viscosity) ConcCheck->Dilute Yes PoreCheck Did you step-down pore sizes? ConcCheck->PoreCheck No Dilute->Success StepDown Extrude through 400nm first PoreCheck->StepDown No PoreCheck->Success Yes (Check Filter) StepDown->Success

Decision tree for resolving high backpressure during DPGG extrusion.

References

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - National Institutes of Health (PMC). Available at:[Link]

  • 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol | C41H78O10 - PubChem. Available at:[Link]

  • What can be possible reasons for leakage of liposomes through extruder? - ResearchGate. Available at:[Link]

  • Galloyl Dialkyl Lipids Drive Encapsulation of Peptides into Lipid Nanoparticles by Hydrogen Bonding - Journal of the American Chemical Society. Available at:[Link]

  • Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques - Liposomes.ca. Available at:[Link]

  • Liposome's Structure and Extrusion: Introduction, Method, and Application - Sterlitech. Available at:[Link]

  • Evaluation of Extrusion Technique for Nanosizing Liposomes - National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vs. DPPC: A Comprehensive Guide to Liposome Stability and Permeability

In the landscape of lipid-based nanoparticle design, the choice of the primary bilayer-forming lipid dictates the thermodynamic stability, circulation half-life, and solute retention of the resulting liposome. For decade...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of lipid-based nanoparticle design, the choice of the primary bilayer-forming lipid dictates the thermodynamic stability, circulation half-life, and solute retention of the resulting liposome. For decades, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has served as the gold standard for solid-phase liposomes due to its defined phase transition temperature (Tc ≈ 41.5 °C) and well-documented biocompatibility. However, emerging applications in oral drug delivery and harsh-environment targeting require vesicles with superior structural integrity.

Enter 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG), a synthetic glycolipid inspired by the robust cell membranes of extremophiles. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of DPGG and DPPC liposomes. We will analyze how substituting a zwitterionic phosphocholine headgroup with a non-ionic glucosylglycerol moiety fundamentally alters membrane stability and permeability, supported by self-validating experimental protocols.

Mechanistic Insights: Headgroup Chemistry and Bilayer Thermodynamics

The macroscopic properties of liposomes are intrinsically linked to their molecular-level interactions. Because DPPC and DPGG share identical hydrophobic tails (two 16-carbon palmitoyl chains), any divergence in their performance is strictly a function of their headgroup chemistry.

  • DPPC (Phospholipid): Features a bulky, zwitterionic phosphocholine headgroup. The stabilization of DPPC bilayers relies primarily on van der Waals forces between the dipalmitoyl tails and dipole-dipole interactions at the lipid-water interface. While stable at physiological temperatures, DPPC liposomes experience significant permeability spikes near their Tc due to the formation of transient interfacial defects during the gel-to-liquid crystalline phase transition.

  • DPGG (Glycolipid): Replaces the phosphate and choline groups with a glucose moiety. The multiple hydroxyl (-OH) groups on the sugar head act as both robust hydrogen bond donors and acceptors. This creates an extensive, tightly knit intermolecular hydrogen-bonding network across the membrane surface. Consequently, DPGG liposomes exhibit tighter molecular packing, increased membrane thickness, and a higher resistance to thermal and enzymatic degradation.

Logic DPGG DPGG (Glycolipid) HB Extensive Hydrogen Bonding (Sugar Headgroup) DPGG->HB DPPC DPPC (Phospholipid) DD Dipole & Electrostatic (Zwitterionic Headgroup) DPPC->DD STAB High Thermal Stability & GI Resistance HB->STAB Tighter packing PERM Low Membrane Permeability (Reduced Leakage) HB->PERM Reduced fluidity MOD_STAB Moderate Stability (Susceptible to Hydrolysis) DD->MOD_STAB MOD_PERM Higher Permeability (Especially near Tc) DD->MOD_PERM

Mechanistic relationship between headgroup chemistry and macroscopic liposome stability.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between DPPC and DPGG liposomes based on biophysical characterizations.

ParameterDPPC LiposomesDPGG LiposomesMechanistic Driver
Headgroup Chemistry Zwitterionic (Phosphocholine)Non-ionic (Glucosylglycerol)Presence/absence of charge and H-bond capacity.
Primary Surface Interaction Dipole-dipole, water bridgingExtensive intermolecular H-bondingSugar hydroxyls form a rigid hydration shell.
Phase Transition (Tc) ~41.5 °C> 45 °C (Broader transition)H-bonding restricts acyl chain mobility.
Membrane Permeability High near Tc (Rapid solute leakage)Consistently LowTighter packing minimizes transient defects.
Thermal Stability ModerateHighMicrostructure domains resist thermal disruption.
GI / Enzymatic Resistance Susceptible to phospholipasesHighly ResistantLack of phosphate ester bonds prevents cleavage.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these lipids, the following standardized protocols isolate the lipid composition as the sole variable. Every step is designed with inherent causality to ensure a self-validating experimental system.

Protocol 1: Preparation of Isomeric Liposomes (Thin-Film Hydration & Extrusion)
  • Lipid Dissolution: Dissolve the primary lipid (DPPC or DPGG) and cholesterol (70:30 molar ratio) in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.

    • Causality: The binary solvent ensures complete, homogeneous solvation of both the highly hydrophobic dipalmitoyl tails and the highly polar sugar/zwitterionic headgroups.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 55 °C under reduced pressure, followed by a 2-hour nitrogen flush.

    • Causality: Complete solvent removal is critical; residual organics act as plasticizers, artificially lowering the membrane's Tc and compromising subsequent stability data.

  • Hydration: Hydrate the lipid film with 50 mM Carboxyfluorescein (CF) buffer (pH 7.4) at 60 °C for 1 hour with vigorous vortexing.

    • Causality: Hydration must occur well above the Tc of both lipids to ensure they are in a fluid state, allowing spontaneous self-assembly into multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 15 times through a 100 nm polycarbonate membrane using a heated mini-extruder (60 °C).

    • Causality: Extrusion standardizes the vesicle size into Large Unilamellar Vesicles (LUVs), eliminating size-dependent curvature stress as a confounding variable in permeability assays.

Protocol 2: Permeability (Carboxyfluorescein Leakage) Assay

This assay utilizes the self-quenching property of CF to measure membrane integrity.

  • Purification: Isolate CF-loaded liposomes from unencapsulated, free CF using a Sephadex G-50 size-exclusion chromatography (SEC) column equilibrated with an iso-osmolar PBS buffer.

  • Incubation & Measurement: Incubate the purified liposomes at target temperatures (e.g., 37 °C and 45 °C). Measure the fluorescence intensity ( Ft​ ) at predetermined intervals using a spectrofluorometer (Excitation: 492 nm, Emission: 520 nm).

    • Causality: CF is self-quenching at the high concentrations (50 mM) inside the liposome. As the membrane becomes permeable, CF leaks into the external buffer, diluting below its quenching threshold and causing a measurable increase in fluorescence.

  • Self-Validating Control: At the end of the assay, add 0.1% Triton X-100 to completely lyse the liposomes, yielding the maximum possible fluorescence ( Fmax​ ).

  • Quantification: Calculate the percentage of leakage using the formula: % Leakage =[(F_t - F_0) / (F_{max} - F_0)] × 100.

    • Causality: Normalizing against Fmax​ accounts for any batch-to-batch variations in initial encapsulation efficiency, ensuring the final data strictly reflects membrane permeability.

Workflow L Lipid Selection (DPPC vs DPGG) TF Thin-Film Hydration (T > Tc) L->TF E Extrusion (100 nm LUVs) TF->E C Purification (SEC Column) E->C P Permeability Assay (CF Leakage) C->P

Standardized workflow for liposome formulation and self-validating permeability testing.

Conclusion & Application Guide

The substitution of a phosphocholine headgroup with a glucosylglycerol moiety fundamentally upgrades the physical resilience of the liposome.

  • Choose DPPC when: Developing thermosensitive drug delivery systems where rapid, triggered release is desired at mild hyperthermic temperatures (e.g., 41-42 °C in localized tumor heating).

  • Choose DPGG when: Formulating oral therapeutics that must survive the harsh, enzyme-rich environment of the gastrointestinal tract, or when maximizing the long-term shelf-life of encapsulated hydrophilic payloads. The extensive hydrogen-bonding network of DPGG provides an unparalleled barrier against premature leakage.

References

  • Source: nih.
  • A comparative monomolecular film study of 1,2-di-O-palmitoyl-3-O-(alpha- and beta-D-glucopyranosyl)
  • Source: tandfonline.
  • The Main (Glyco) Phospholipid (MPL)
Comparative

Comparative Biophysics and Functional Applications: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vs. Monogalactosyldiacylglycerol (MGDG)

As lipid engineering and membrane biophysics advance, the selection of specific glycolipids for synthetic liposomes, membrane protein reconstitution, and immunological targeting requires precise structural rationale. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid engineering and membrane biophysics advance, the selection of specific glycolipids for synthetic liposomes, membrane protein reconstitution, and immunological targeting requires precise structural rationale. This guide provides an in-depth technical comparison between two critical glycolipids: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) and monogalactosyldiacylglycerol (MGDG) .

While both are non-phosphorous glycerolipids, their divergent headgroup stereochemistry and typical acyl chain saturation profiles dictate entirely different thermodynamic behaviors, membrane curvatures, and biological functions.

Structural Causality and Membrane Phase Behavior

The fundamental divergence between DPGG and MGDG lies in the epimerization of their sugar headgroups and the saturation of their hydrophobic tails, which together govern their macroscopic phase behavior.

The Galactolipid: MGDG

MGDG is the most abundant lipid in the biosphere, serving as the primary structural component of plant thylakoid membranes[1].

  • Chemical Topology: It features a galactose headgroup (axial hydroxyl at the C4 position) linked to a diacylglycerol backbone. In its natural state, MGDG is highly unsaturated (e.g., 18:3 linolenic acid tails).

  • Biophysical Causality: The combination of a relatively small, weakly hydrated galactose headgroup and bulky, fluid unsaturated acyl chains gives MGDG a distinct cone-like geometry . This geometry induces a strong negative spontaneous curvature. Consequently, at physiological temperatures, pure unsaturated MGDG does not form lamellar bilayers; instead, it spontaneously adopts an inverted hexagonal ( HII​ ) phase [1]. In biological systems, this non-bilayer propensity is strictly required to stabilize the highly curved margins of thylakoid grana in conjunction with CURT1 proteins[2].

The Glucolipid: DPGG

DPGG is a specific, fully saturated glucosyl diacylglycerol utilized in synthetic biophysics and found in specific bacterial membranes (e.g., Acholeplasma laidlawii).

  • Chemical Topology: It features a glucose headgroup (equatorial hydroxyl at the C4 position) and two fully saturated palmitoyl (16:0) chains.

  • Biophysical Causality: The equatorial C4-OH of glucose establishes a tighter lateral hydrogen-bonding network at the membrane interface compared to galactose. More importantly, the saturated dipalmitoyl chains pack densely, minimizing the cross-sectional area of the hydrophobic region. This shifts the lipid geometry from a cone to a cylinder . As a result, DPGG strongly favors lamellar phases (gel Lβ​ or liquid-crystalline Lα​ ), exhibiting highly cooperative, endothermic phase transitions at elevated temperatures rather than forming HII​ phases[3].

G DPGG DPGG (Glucose + Saturated Tails) Cylindrical Geometry Lamellar Lamellar Phase (Lα / Lβ) Stable Bilayer Formation DPGG->Lamellar Tight acyl packing MGDG MGDG (Galactose + Unsaturated Tails) Cone Geometry Hexagonal Inverted Hexagonal (HII) Membrane Curvature / Fusion MGDG->Hexagonal Negative spontaneous curvature

Fig 1: Lipid geometry dictating thermotropic phase behavior and membrane curvature.

Functional Applications in Research and Drug Development

Membrane Protein Engineering

In synthetic biology, tuning the membrane's lateral pressure profile is critical for the functional reconstitution of transmembrane proteins. Studies engineering Escherichia coli membranes have demonstrated that introducing glucosyl-diacylglycerols can effectively dilute high anionic surface charges while restoring necessary curvature stress lost in phosphatidylethanolamine-deficient mutants[4]. DPGG serves as an excellent bilayer-stabilizing matrix lipid when researchers need to control surface charge without inducing the severe membrane destabilization typical of HII​ -prone lipids.

Immunological Targeting (CD1d Antigen Presentation)

Both glucosyl and galactosyl diacylglycerols are recognized as antigens by invariant Natural Killer T (iNKT) cells when presented by the MHC class I-like molecule, CD1d[5]. However, the stereochemistry of the headgroup strictly modulates T-cell receptor (TCR) affinity. Generally, α -galactosyl derivatives exhibit stronger agonistic properties and tighter TCR binding than their α -glucosyl counterparts, making MGDG derivatives highly relevant for adjuvant development and immunomodulatory drug design[6].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological parameters of these two lipid classes.

Parameter1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)Monogalactosyldiacylglycerol (MGDG, natural)
Headgroup Stereochemistry Glucose (Equatorial C4-OH)Galactose (Axial C4-OH)
Typical Acyl Chains 16:0 / 16:0 (Fully Saturated)18:3 / 18:3 (Highly Unsaturated)
Molecular Geometry CylindricalCone
Dominant Phase (25°C, excess water) Lamellar Gel ( Lβ​ ) or Crystalline ( Lc​ )Inverted Hexagonal ( HII​ )
Primary Biological Source Bacterial membranes (e.g., A. laidlawii)Plant thylakoid membranes
CD1d / iNKT Activation Weak to Moderate AgonistStrong Agonist
Role in Proteoliposomes Bilayer stabilization, charge dilutionInducing curvature, fusion intermediates

Self-Validating Experimental Workflow: Phase Behavior Analysis

To objectively compare the performance and phase transitions of DPGG and MGDG in vitro, researchers must employ a self-validating analytical system. Relying solely on Differential Scanning Calorimetry (DSC) provides thermodynamic data but lacks spatial confirmation. By coupling DSC with Real-Time Small-Angle X-ray Scattering (SAXS), the thermal transition ( Tm​ ) is orthogonally validated by direct measurement of the lipid lattice spacing.

Protocol: Coupled DSC and Real-Time SAXS Analysis

Rationale: DSC identifies the temperature at which the lipid melts (enthalpic change), while SAXS definitively proves whether the resulting fluid phase is a lamellar bilayer ( Lα​ ) or an inverted hexagonal tube ( HII​ ) based on Bragg peak ratios.

Step 1: Lipid Thin-Film Hydration

  • Dissolve 10 mg of DPGG or MGDG in a 2:1 (v/v) chloroform/methanol mixture within a glass round-bottom flask.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a uniform thin film. Desiccate under a vacuum for 2 hours to remove residual solvent.

  • Hydrate the film with 1 mL of 10 mM Tris-HCl (pH 7.4) buffer.

  • Vortex vigorously above the expected phase transition temperature (e.g., 60°C for DPGG; room temperature for unsaturated MGDG) to form multilamellar vesicles (MLVs).

Step 2: Differential Scanning Calorimetry (Thermodynamic Profiling)

  • Load 20 µL of the MLV dispersion into a standard aluminum DSC pan; seal hermetically. Load an equal volume of pure buffer into the reference pan.

  • Equilibrate at -20°C.

  • Scan from -20°C to 85°C at a heating rate of 2°C/min.

  • Validation Checkpoint: For DPGG, expect a sharp endothermic peak corresponding to the Lβ​→Lα​ transition. For unsaturated MGDG, thermograms are often featureless above 0°C due to the low enthalpy of the Lα​→HII​ transition, necessitating SAXS for confirmation[1].

Step 3: Real-Time SAXS (Structural Assignment)

  • Load the remaining MLV dispersion into a quartz capillary for synchrotron SAXS/WAXS analysis.

  • Apply the identical thermal ramp (2°C/min) used in the DSC.

  • Data Interpretation:

    • Lamellar Phase ( Lα​ ): Look for Bragg reflections in the low-angle region with a spacing ratio of 1:1/2:1/3 .

    • Hexagonal Phase ( HII​ ): Look for reflections with a characteristic ratio of 1:1/3​:1/2 .

  • System Validation: Correlate the exact temperature of the endothermic peak from the DSC with the sudden shift in Bragg peak ratios in the SAXS data. This provides absolute proof of the lipid's structural state at any given temperature[3].

Workflow Prep 1. Lipid Thin Film Hydration (10 mM Tris-HCl, pH 7.4) Split Aliquot for Orthogonal Analysis Prep->Split DSC 2A. Differential Scanning Calorimetry (Identify Tm & Enthalpic Changes) Split->DSC SAXS 2B. Real-Time SAXS/WAXS (Determine Lattice Spacing Ratios) Split->SAXS Phase 3. Definitive Phase Assignment (Cross-validation of Thermodynamics & Structure) DSC->Phase Thermal triggers SAXS->Phase Spatial geometry

Fig 2: Self-validating workflow for determining lipid thermotropic phase transitions.

Sources

Comparative

Mass Spectrometry Validation Methods for Synthetic 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG): A Comparative Performance Guide

Introduction: The Analytical Challenge of Glycolipids 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG, formally designated as 16:0/16:0-MGlcDAG) is a highly defined synthetic glycolipid. In nature, monoglucosyldiacylglycerols (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Glycolipids

1,2-Dipalmitoyl-3-glucosylglycerol (DPGG, formally designated as 16:0/16:0-MGlcDAG) is a highly defined synthetic glycolipid. In nature, monoglucosyldiacylglycerols (GlcDG) are ubiquitous, serving as critical metabolic precursors to monogalactosyldiacylglycerols (MGDG) in the photosynthetic membranes of cyanobacteria[1], and acting as key structural components in the cell walls of gram-positive bacteria like Streptococcus pneumoniae[2].

For researchers developing liposomal formulations or conducting membrane biophysics studies, utilizing natural GlcDG extracts introduces significant variables due to chain-length heterogeneity (e.g., mixed 16:0/18:1 or 16:1/18:1 species) and stereochemical impurities. Synthetic DPGG provides a uniform, structurally absolute alternative. This guide objectively compares the mass spectrometry (MS) validation of synthetic DPGG against natural extracts, detailing the exact methodologies required to verify its purity and regiospecificity.

Experimental Causality in MS Validation (E-E-A-T)

As an Application Scientist, designing a robust MS validation workflow requires moving beyond basic protocols to understand the causality of how ions behave in the gas phase.

  • Why ESI-MS/MS over GC-MS? Traditional GC-MS methods require the laborious hydrolysis of the glycolipid to isolate fatty acids, followed by derivatization into methyl esters[2]. This destructive process obliterates the intact molecular architecture. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) allows for the direct analysis of the intact DPGG molecule, preserving the spatial relationship between the glycerol backbone, the glucosyl headgroup, and the specific fatty acid chains.

  • The Mechanistic Role of Lithium Adducts: In positive ion mode, protonated glycolipids often yield poor, non-specific structural information. By doping the mobile phase with lithium salts, we force the formation of [M+Li]+ adducts. Lithium strongly coordinates with the oxygen-rich glucosyl headgroup. During Collision-Induced Dissociation (CID), this strong coordination anchors the charge, forcing the molecule to undergo predictable, structurally informative fragmentation—specifically, the neutral loss of the hexose residue and the sequential cleavage of the fatty acids[2].

  • Regiospecificity Kinetics: The loss of the fatty acid group at the sn-1 position is kinetically more facile than at the sn-2 position when subjected to CID in an ion-trap instrument[2]. This differential cleavage rate is the self-validating cornerstone of confirming the stereochemical purity of synthetic DPGG.

Comparative Performance Data: Synthetic vs. Natural DPGG

When validating the product, synthetic DPGG vastly outperforms natural cyanobacterial extracts in analytical clarity and signal concentration.

Analytical ParameterSynthetic DPGG (16:0/16:0)Natural Cyanobacterial Extract (GlcDG)
Precursor Ion [M+Li]+ Single concentrated peak (m/z 737.6)Broad isotopic envelope (m/z 735 - 765)
Isomeric Heterogeneity None (Defined stereochemistry)High (Mixed sn-1/sn-2 chain lengths)[1]
MS/MS Interpretation Straightforward (Symmetric sn-1/sn-2 loss)Complex (Overlapping isobaric fragments)
Signal-to-Noise (S/N) > 500:1 (Concentrated ion current)< 50:1 per individual lipid species
Batch-to-Batch Consistency > 99% reproducibleHighly variable (Dependent on culture conditions)

Step-by-Step Validation Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. By monitoring the specific mass shifts, the researcher simultaneously confirms the identity of the headgroup and the exact length of the acyl chains.

Step 1: Sample Preparation

  • Dissolve 1 mg of synthetic DPGG in 1 mL of Chloroform/Methanol (2:1, v/v) to create a stock solution.

  • Dilute the stock to a final concentration of 10 µg/mL using Methanol/Water (9:1, v/v) containing 5 mM Lithium Acetate (LiOAc) to promote adduct formation.

Step 2: Liquid Chromatography (LC) Separation

  • Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 60% Mobile Phase A (Water + 5 mM LiOAc) to 100% Mobile Phase B (Isopropanol/Acetonitrile 50:50 + 5 mM LiOAc) over 10 minutes.

Step 3: ESI-MS/MS Acquisition

  • Operate the mass spectrometer (Linear Ion-Trap or Q-TOF) in positive ESI mode.

  • Set the capillary temperature to 300 °C and the spray voltage to 4.0 kV[2].

  • Isolate the [M+Li]+ precursor ion at m/z 737.6 (Isolation window: 1.0 Da).

  • Apply a normalized collision energy (NCE) of 30–40% for CID fragmentation.

Step 4: Data Interpretation & Validation Checks

  • Check 1 (Headgroup Validation): Look for the diagnostic product ion at m/z 575.6 . This represents the neutral loss of the hexose residue (-162 Da), confirming the presence of the glucosyl group[2].

  • Check 2 (Acyl Chain Validation): Look for the product ion at m/z 481.6 . This represents the loss of a palmitic acid substituent (-256 Da). Because synthetic DPGG is symmetric (16:0 at both sn-1 and sn-2), this single fragment mass validates the uniform chain length.

Visualizations

Workflow N1 Sample Prep (Synthetic DPGG) N2 HILIC/C18 Chromatography N1->N2 N3 ESI (+) [M+Li]+ Adducts N2->N3 N4 Tandem MS (CID) Fragmentation N3->N4 N5 Data Analysis Regiospecificity N4->N5

Workflow for the validation of synthetic DPGG using LC-ESI-MS/MS.

Fragmentation N1 [M+Li]+ Precursor m/z 737.6 N2 Loss of Hexose (-162 Da) m/z 575.6 N1->N2 Neutral Loss N3 Loss of sn-1 Palmitate (-256 Da) m/z 481.6 N1->N3 sn-1 Cleavage (Facile) N4 Loss of sn-2 Palmitate (-256 Da) m/z 481.6 N1->N4 sn-2 Cleavage (Slower)

Diagnostic CID fragmentation pathway of the [M+Li]+ adduct of DPGG.

References

  • Title: Structural Elucidation of Diglycosyl Diacylglycerol and Monoglycosyl Diacylglycerol from Streptococcus pneumoniae by Multiple-Stage Linear Ion-Trap Mass Spectrometry with Electrospray Ionization Source: Journal of Mass Spectrometry / PubMed Central (PMC) URL: [Link]

  • Title: Is Monoglucosyldiacylglycerol a Precursor to Monogalactosyldiacylglycerol in All Cyanobacteria? Source: Plant and Cell Physiology / Oxford Academic URL: [Link]

Sources

Validation

Comparative Guide: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vs. DMPC in Artificial Lipid Bilayers

The design of artificial lipid bilayers for drug delivery, membrane protein reconstitution, and biosensing requires a precise understanding of lipid thermodynamics. While standard phospholipids like DMPC (1,2-dimyristoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of artificial lipid bilayers for drug delivery, membrane protein reconstitution, and biosensing requires a precise understanding of lipid thermodynamics. While standard phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) serve as versatile workhorses, synthetic and naturally derived glycolipids like DPGG (1,2-Dipalmitoyl-3-glucosylglycerol) offer specialized biophysical properties.

This guide provides an objective, data-driven comparison of DPGG and DMPC, analyzing how their distinct molecular architectures dictate bilayer stability, phase behavior, and permeability.

Molecular Architecture & Mechanistic Causality

The performance of an artificial bilayer is fundamentally governed by the interplay between its hydrophobic acyl chains and its hydrophilic headgroups.

DMPC (Phospholipid Paradigm): DMPC consists of two 14-carbon fully saturated acyl chains (dimyristoyl) and a zwitterionic phosphocholine headgroup. The relatively short 14:0 chains provide weaker van der Waals interactions compared to longer lipids. Furthermore, the bulky, highly hydrated phosphocholine headgroup prevents ultra-tight lateral packing[1]. As a result, DMPC undergoes a gel-to-liquid crystalline phase transition (Tm) at approximately 24 °C[2]. At physiological temperature (37 °C), DMPC bilayers exist in a highly dynamic, fluid state, which facilitates membrane protein insertion but inherently increases membrane permeability.

DPGG (Glycolipid Paradigm): DPGG features two 16-carbon saturated chains (dipalmitoyl) and a non-ionic, carbohydrate-based glucosyl headgroup. The causality behind DPGG's extreme stability is twofold:

  • Hydrophobic Core: The longer 16:0 chains significantly increase the hydrophobic contact area, requiring more thermal energy to disrupt chain packing.

  • Headgroup Hydrogen Bonding: Unlike the electrostatically driven hydration of DMPC, the hydroxyl groups on the DPGG sugar headgroup form an extensive, highly cooperative intermolecular hydrogen-bonding network across the bilayer surface. This hydrogen bonding can elevate the phase transition temperature by 20–30 °C relative to non-hydrogen-bonding lipids[3]. Consequently, DPGG bilayers exhibit a Tm well above 50 °C, remaining in a rigid, highly impermeable gel phase at physiological temperatures[4].

G DMPC DMPC (14:0, PC) DMPC_T Short Chains + Zwitterionic Fluid at 37°C DMPC->DMPC_T DPGG DPGG (16:0, Glucosyl) DPGG_T Long Chains + H-Bonding Gel at 37°C DPGG->DPGG_T DMPC_R High Permeability Lower Stability DMPC_T->DMPC_R DPGG_R Low Permeability High Stability DPGG_T->DPGG_R

Mechanistic pathways determining stability and permeability of DMPC vs DPGG bilayers.

Quantitative Data Synthesis

The structural differences between DMPC and DPGG manifest in distinct macroscopic properties. The following table summarizes their comparative biophysical data:

PropertyDMPCDPGGMechanistic Driver
Acyl Chain Length 14:0 (Dimyristoyl)16:0 (Dipalmitoyl)Chain length dictates van der Waals forces.
Headgroup Phosphocholine (Zwitterionic)Glucosyl (Non-ionic)Determines interfacial hydration and bonding.
Phase Transition (Tm) ~24 °C>50 °CH-bonding in DPGG restricts lipid mobility.
Phase at 37 °C Liquid-Crystalline (Fluid)Solid-Ordered (Gel)Determines biological application suitability.
Intermolecular H-Bonding Low (Water-mediated)High (Direct sugar-sugar)Drives lateral bilayer cohesion.
Bilayer Thickness ~3.4 nm~4.2 nmLonger chains and tighter packing in DPGG.
Permeability to Ions Moderate to HighExtremely LowGel phase blocks transient pore formation.

Self-Validating Experimental Workflows

To accurately compare these lipids in vitro, researchers must employ rigorous, self-validating protocols. Because DPGG and DMPC have vastly different Tm values, standardizing the preparation temperature is the most critical variable.

Protocol A: Preparation of Large Unilamellar Vesicles (LUVs)

Causality: Lipids must be hydrated in their fluid phase to self-assemble into closed, unilamellar structures. Hydrating below the Tm results in unsealed, defective aggregates.

  • Lipid Film Formation: Dissolve DMPC or DPGG in a 2:1 Chloroform/Methanol mixture. Evaporate under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvents.

  • Thermodynamic Hydration:

    • For DMPC: Hydrate the film with standard buffer (e.g., PBS) at 35 °C .

    • For DPGG: Hydrate the film at 70 °C to overcome the high energy barrier of its hydrogen-bonded gel phase.

  • Extrusion: Pass the hydrated multilamellar suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. The extruder block must be heated to the respective hydration temperatures.

  • Self-Validation: Dynamic Light Scattering (DLS) is performed immediately post-extrusion. A Polydispersity Index (PDI) < 0.1 validates that the energy applied during extrusion successfully overcame the lipid's thermodynamic resistance to curvature, yielding a homogenous population.

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat capacity of the bilayer as a function of temperature, identifying the exact point of the gel-to-fluid transition[1].

  • Load 15 mg/mL of the unextruded multilamellar vesicle (MLV) suspension into the sample cell, and pure buffer into the reference cell.

  • Equilibrate at 10 °C for 15 minutes.

  • Scan from 10 °C to 80 °C at a heating rate of 1 °C/min.

  • Self-Validation: The buffer reference cell acts as a thermodynamic blank. A sharp, symmetric endothermic peak validates the purity and cooperative melting of the artificial bilayer. Broad peaks indicate poor lipid mixing or solvent contamination.

Protocol C: Calcein Leakage Assay (Permeability Testing)

Causality: Calcein encapsulated at high concentrations (>50 mM) self-quenches. As the bilayer leaks, calcein dilutes into the surrounding buffer, and fluorescence increases.

  • Hydrate lipid films in a buffer containing 50 mM calcein.

  • Extrude to form LUVs (following Protocol A temperatures).

  • Remove unencapsulated calcein using a Sephadex G-50 size-exclusion column.

  • Monitor fluorescence (Excitation: 490 nm, Emission: 520 nm) at 37 °C over 24 hours.

  • Self-Validation: At the end of the assay, add 0.1% Triton X-100 to completely lyse the liposomes. This establishes the "100% release" baseline, proving that any lack of signal (especially in the ultra-stable DPGG samples) is due to true membrane impermeability rather than a failure to encapsulate the dye.

Workflow Step1 1. Thin-Film Hydration (Hydrate >10°C above Tm) Step2 2. Extrusion (100nm Polycarbonate) Step1->Step2 Step3 3. DSC Analysis (Measure Tm & Enthalpy) Step2->Step3 Step4 4. Calcein Assay (Quantify Permeability) Step2->Step4

Self-validating experimental workflow for liposome preparation and characterization.

Conclusion & Application Matrix

The choice between DMPC and DPGG dictates the functional fate of the artificial bilayer:

  • Select DMPC when: Designing fluid-phase models for membrane protein reconstitution, studying rapid drug partitioning, or formulating liposomes that require high fluidity at room/physiological temperatures.

  • Select DPGG when: Engineering ultra-stable nanocarriers that must survive harsh environments (e.g., GI tract transit), minimizing premature drug leakage, or exploiting the glucosyl headgroup for targeted carbohydrate-receptor recognition in vivo.

References

  • Title: 2 Source: acs.org

  • Title: 1 Source: acs.org

  • Title: 4 Source: researchgate.net

  • Title: 3 Source: nih.gov

Sources

Comparative

Surfactant Properties of 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) vs. Synthetic Phospholipids (DPPC): A Technical Comparison Guide

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, providing researchers and drug development professionals with a rigorous, mechanistic evaluation of amphiphilic e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, providing researchers and drug development professionals with a rigorous, mechanistic evaluation of amphiphilic excipients. While 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) remains the gold-standard synthetic phospholipid—comprising the bulk of endogenous pulmonary surfactant—glycolipids such as 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) offer a highly compelling, structurally distinct alternative.

By swapping a zwitterionic phosphocholine headgroup for a non-ionic glucose moiety, DPGG fundamentally alters lipid hydration mechanics, lateral packing, and phase behavior. This guide deconstructs these differences, offering field-proven, self-validating protocols to characterize their surfactant properties.

Biophysical Properties & Mechanistic Causality

Headgroup Chemistry and Intermolecular Forces

The surfactant efficacy of DPPC relies heavily on dipole-dipole interactions and the steric packing of its zwitterionic headgroup to lower surface tension at the air-water interface 1. However, it lacks the ability to form intermolecular hydrogen bonds.

In stark contrast, the glucose headgroup of DPGG acts as both a potent donor and acceptor of hydrogen bonds. This structural nuance allows DPGG to form an extensive, highly cohesive intermolecular hydrogen-bond network 2. Consequently, DPGG monolayers exhibit extreme rigidity and low tilt angles, resisting the fluidization commonly observed in standard phospholipids at physiological temperatures.

Phase Behavior and Monolayer Dynamics

When compressed on a Langmuir trough, DPPC exhibits a classic Liquid-Expanded (LE) to Liquid-Condensed (LC) phase transition, characterized by a distinct plateau in its surface pressure-area (π-A) isotherm 3. DPGG bypasses the LE phase almost entirely. Its strong cohesive properties lead to immediate condensation, forming solid-like domains even at high molecular areas.

Interactions DPGG DPGG (Glycolipid) DPGG_Head Glucose Headgroup DPGG->DPGG_Head DPPC DPPC (Phospholipid) DPPC_Head Zwitterionic Choline DPPC->DPPC_Head HBond Intermolecular H-Bond Network DPGG_Head->HBond Dipole Dipole-Dipole Interactions DPPC_Head->Dipole DPGG_Result Rigid, Condensed Monolayer HBond->DPGG_Result DPPC_Result Fluidity & LE-LC Phase Transition Dipole->DPPC_Result

Mechanistic pathway of headgroup interactions dictating monolayer phase behavior.

Comparative Data Summary

To facilitate objective formulation decisions, the quantitative surfactant properties of both lipids are summarized below.

Biophysical Parameter1,2-Dipalmitoyl-3-glucosylglycerol (DPGG)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Headgroup Chemistry Glucose (Non-ionic, H-bond network)Phosphocholine (Zwitterionic, Dipole)
Monolayer Phase Behavior Highly condensed; lacks LE-LC plateauDistinct LE to LC phase transition
Lift-off Area (25°C) ~55–60 Ų/molecule~90–100 Ų/molecule
Collapse Pressure ~45–50 mN/m~50–55 mN/m
Main Phase Transition ( Tm​ ) > 50 °C (Rigid gel phase stabilization)41.5 °C
Compressibility Modulus ( Cs−1​ ) Very high (Rigid/Solid-like)Moderate to High (Fluid to Condensed)

Experimental Methodologies: Self-Validating Protocols

Scientific integrity demands that experimental workflows contain internal controls. The following protocols are designed as self-validating systems to ensure data accuracy.

Protocol 1: Langmuir Monolayer Isotherm & BAM Analysis

Rationale: A Langmuir trough simulates the air-water interface of the alveoli or a liposomal surface. Brewster Angle Microscopy (BAM) is utilized simultaneously because macroscopic π-A isotherms can mask microscopic domain formations; BAM visually validates the phase state.

  • Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (Resistivity > 18.2 MΩ·cm).

    • Causality: Trace impurities or divalent cations (like Ca²⁺) will artificially condense DPPC, skewing the comparative baseline.

  • Lipid Spreading: Dissolve DPGG and DPPC separately in Chloroform/Methanol (9:1 v/v) to a concentration of 1 mg/mL. Deposit 10-20 µL dropwise onto the subphase using a Hamilton syringe.

    • Causality: Chloroform ensures complete solvation of the hydrophobic dipalmitoyl tails, while the 10% methanol is critical to disrupt the strong intermolecular hydrogen bonds of the DPGG glucose headgroups during the initial spreading phase, ensuring a true monomolecular film rather than pre-aggregated multilayers.

  • Solvent Evaporation (Critical Step): Allow exactly 15 minutes for solvent evaporation.

    • Causality: Residual chloroform acts as a plasticizer. If not fully evaporated, it disrupts the DPGG hydrogen-bond network, falsely lowering the apparent rigidity and shifting the lift-off area.

  • Compression: Compress the barriers at a constant rate of 2 mm/min.

  • In-Situ Validation (BAM): Continuously monitor the interface.

    • Self-Validation: For DPPC, validate the LE-LC transition by observing the formation of lobed domains at ~5-10 mN/m. For DPGG, validate its cohesive nature by confirming the presence of bright, solid-like aggregates immediately upon lift-off.

Workflow Prep Lipid Preparation (CHCl3/MeOH) Spread Langmuir Trough Spreading Prep->Spread Evap Solvent Evaporation (15 min) Spread->Evap Compress Barrier Compression (Isotherm Recording) Evap->Compress Validate Self-Validation: Check Lift-off Area Compress->Validate BAM Brewster Angle Microscopy (BAM) Compress->BAM In-situ imaging

Self-validating Langmuir-Wilhelmy experimental workflow with BAM integration.

Protocol 2: Differential Scanning Calorimetry (DSC) for Tm​ Determination

Rationale: To determine the thermotropic phase transition from the gel ( Lβ​ ) to the liquid-crystalline ( Lα​ ) phase 4.

  • Hydration: Hydrate lipid films in a physiological buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) above their respective Tm​ (e.g., 60°C) for 1 hour with vortexing.

    • Causality: Using physiological osmolarity ensures that the hydration shell around the DPPC zwitterion and the DPGG glucose moiety accurately reflects in vivo conditions, which directly dictates the measured Tm​ .

  • Loading: Load 20 µL of the multilamellar vesicle (MLV) suspension into aluminum DSC pans.

  • Scanning: Scan from 10°C to 70°C at a rate of 1°C/min.

  • Self-Validation: Run DPPC first. It must show a sharp endothermic peak at exactly 41.5°C. This acts as your internal calibration standard. Once validated, run DPGG, which will exhibit a broader, higher-temperature transition indicative of the high thermal energy required to break its extensive glyco-headgroup H-bonds.

Application Insights for Drug Development

For researchers designing liposomal drug delivery systems or synthetic lung surfactants, the choice between DPGG and DPPC dictates circulation half-life and release kinetics:

  • When to use DPPC: DPPC is ideal for temperature-sensitive release mechanisms (e.g., local tumor hyperthermia at 42°C) due to its sharp Tm​ at 41.5°C. It is also the mandatory base for pulmonary surfactant replacement therapies where a fluid-to-gel transition is required during the respiratory cycle.

  • When to use DPGG: DPGG provides a highly stable, rigid barrier that resists premature drug leakage and enzymatic degradation. It is vastly superior for prolonged systemic circulation, targeted protective liposomes, or oral delivery formulations where gastrointestinal stability and tight lipid packing are paramount.

References

  • Comparing DPPC and dipalmitoylphosphatidylglycerol (DPPG) in surfactant models. Benchchem.
  • Phase Transition of Glycolipid Membranes Studied by Coarse-Grained Simulations.
  • Surface Symphony: Orchestrating DPPC/DOPC Monolayer Behavior. PMC - NIH.
  • The Main (Glyco) Phospholipid (MPL) of Thermoplasma acidophilum. MDPI.

Sources

Safety & Regulatory Compliance

Safety

1,2-Dipalmitoyl-3-glucosylglycerol proper disposal procedures

Title: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG): Comprehensive Handling, Solvation, and Disposal Guide As a Senior Application Scientist, I recognize that handling complex synthetic glycoglycerolipids like 1,2-Dipalmito...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG): Comprehensive Handling, Solvation, and Disposal Guide

As a Senior Application Scientist, I recognize that handling complex synthetic glycoglycerolipids like 1,2-Dipalmitoyl-3-glucosylglycerol (DPGG) requires more than just following a basic safety sheet—it requires an understanding of the molecule's biophysical properties. DPGG is an amphiphilic molecule, featuring a hydrophilic glucose headgroup and two hydrophobic palmitoyl tails. This dual nature dictates our choice of solvents, operational workflows, and ultimately, our disposal strategies. This guide provides self-validating protocols to ensure scientific integrity, laboratory safety, and regulatory compliance.

Executive Summary & Chemical Profile

Before initiating any protocol, verify the physical and chemical properties of the lipid to ensure proper environmental controls and solvent selection.

PropertySpecification
Chemical Name 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol[1]
Common Synonyms DPGG, 1,2-Dipalmitoyl-3-glucosylglycerol, di-16-O-Glcdg[1]
CAS Number 29781-76-8[1]
Molecular Formula C41H78O10[1]
Molecular Weight 731.1 g/mol [1]
Optimal Solvents Chloroform:Methanol (e.g., 2:1 or 1:1 v/v)[2]
Storage Conditions -20°C, desiccated, protected from light

Operational Handling & Solution Preparation

Causality Check: DPGG's hydrophobic tails resist solvation in highly polar solvents, while its glucose headgroup resists pure non-polar solvents. A mixed solvent system (like Folch or Bligh-Dyer) is required to disrupt intermolecular forces and achieve complete dissolution[2].

Step-by-Step Solvation Protocol:

  • Thermal Equilibration: Remove the lyophilized DPGG vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Why? Opening a cold vial introduces atmospheric moisture, leading to rapid lipid hydrolysis and degradation.

  • Solvent Preparation: In a chemical fume hood, prepare a Chloroform:Methanol (2:1 v/v) solution. Use only glass graduated cylinders and store in amber glass bottles with PTFE-lined caps. Why? Chloroform is a highly reactive solvent that will leach plasticizers (like phthalates) from standard polystyrene or polypropylene tubes, compromising your lipid formulation[2].

  • Reconstitution: Add the calculated volume of Chloroform:Methanol to the DPGG powder to achieve your target concentration (e.g., 10 mg/mL).

  • Homogenization: Seal the vial with a PTFE-lined cap and place it in a bath sonicator for 3–5 minutes at room temperature.

  • Self-Validation Check: Hold the vial to the light. The solution must be optically clear with no particulate matter. If turbidity persists, warm the solution slightly to 30°C and vortex.

  • Storage: Aliquot the solvated lipid into amber glass vials, purge the headspace with inert gas (Nitrogen or Argon) to prevent lipid oxidation, and store at -20°C.

Spill Response & Decontamination Protocol

Immediate response to DPGG spills depends entirely on its physical state (dry powder vs. solvated liquid).

Step-by-Step Spill Protocol:

  • Dry Powder Spill:

    • Do not sweep. Sweeping aerosolizes the fine lipid powder, creating an inhalation hazard.

    • Dampen a low-lint wipe with 70% ethanol or isopropanol.

    • Gently dab the powder to capture it. Place the contaminated wipe in a solid chemical waste container.

  • Solvated Liquid Spill (Chloroform/Methanol):

    • Evacuate the immediate area if the spill exceeds 50 mL outside a fume hood to prevent solvent inhalation.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Why? Standard paper towels will allow volatile halogenated solvents to rapidly evaporate into the breathing zone[3].

    • Scoop the absorbed mixture using a non-sparking tool and place it into a sealed, labeled hazardous waste container.

    • Wash the surface with methanol, followed by standard laboratory detergent to remove residual lipid films.

Proper Disposal Procedures

Disposal of DPGG must strictly adhere to chemical hygiene plans, primarily dictated by the solvent system rather than the lipid itself[3].

  • Halogenated Liquid Waste (Critical): Any DPGG solution containing chloroform must be disposed of in a designated "Halogenated Waste" container.

    • Causality: Mixing halogenated solvents with non-halogenated waste (like acetone) can cause exothermic reactions. Furthermore, environmental regulations require halogenated waste to be incinerated at much higher temperatures with specialized scrubbers to prevent the release of toxic dioxins and phosgene gas[3].

    • Biohazard Exception:Never autoclave halogenated waste , even if it is mixed with biological samples (e.g., cell lysates). The heat will vaporize the chloroform, creating a severe explosion and toxicity hazard. The chloroform/methanol mixture is inherently biocidal; dispose of it as chemical halogenated waste and note the biological origin on the manifest.

  • Non-Halogenated Liquid Waste: If DPGG is dissolved in pure ethanol, DMSO, or aqueous buffers (e.g., post-liposome extrusion), it must be disposed of in standard non-halogenated organic waste.

  • Solid Waste: Empty DPGG vials, PTFE caps, and contaminated spatulas should be disposed of in solid chemical waste bins. If the solid waste is heavily contaminated with biologicals (and free of volatile solvents), it must be routed to biohazardous waste for incineration or autoclaving.

Workflow Visualization

G Start DPGG Waste Generation State Waste State & Composition Start->State Solid Solid Waste (Powder, Vials, Spatulas) State->Solid Liquid Liquid Waste (Lipid Solutions / Extracts) State->Liquid BioSolid Contaminated with Biologicals? Solid->BioSolid SolventCheck Contains Halogenated Solvents (Chloroform)? Liquid->SolventCheck BioWaste Biohazardous Solid Waste (Incineration/Autoclave) BioSolid->BioWaste Yes ChemSolid Solid Chemical Waste BioSolid->ChemSolid No HaloWaste Halogenated Liquid Waste (DO NOT AUTOCLAVE) SolventCheck->HaloWaste Yes (Chloroform) NonHaloWaste Non-Halogenated Liquid Waste SolventCheck->NonHaloWaste No (Ethanol/DMSO)

Caption: Logical decision tree for the safe segregation and disposal of DPGG laboratory waste.

References

  • 1,2-Di-O-palmitoyl-3-O-(glucopyranosyl)glycerol | C41H78O10 - PubChem. Source: nih.gov. URL: [Link]1]

  • Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Source: nih.gov. URL: [Link]2]

  • Laboratory Health & Safety Plan - School of Natural Resources. Source: unl.edu. URL: [Link]3]

Sources

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